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Foundational

(2S,3S)-3-aminopentan-2-ol hydrochloride CAS number 1352149-50-8

An In-Depth Technical Guide to (2S,3S)-3-Aminopentan-2-ol Hydrochloride (CAS 1352149-50-8) Introduction (2S,3S)-3-aminopentan-2-ol hydrochloride, identified by CAS number 1352149-50-8, is a chiral amino alcohol of signif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S,3S)-3-Aminopentan-2-ol Hydrochloride (CAS 1352149-50-8)

Introduction

(2S,3S)-3-aminopentan-2-ol hydrochloride, identified by CAS number 1352149-50-8, is a chiral amino alcohol of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and asymmetric synthesis. As a stereochemically defined building block, it possesses two adjacent chiral centers—one bearing a hydroxyl group and the other an amino group. This specific spatial arrangement makes it a valuable precursor for the synthesis of complex, high-value molecules where precise three-dimensional structure is paramount to biological function. This guide provides a comprehensive overview of its chemical properties, analytical validation, synthetic considerations, and safe handling protocols, designed for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental characteristics of a chemical entity are critical for its application in synthesis and formulation. (2S,3S)-3-aminopentan-2-ol hydrochloride is typically supplied as a white to off-white solid, with purity levels commonly at 95% or higher.[1][2] Proper storage is crucial to maintain its integrity; it should be kept in a dry, sealed container, often under refrigerated conditions (2-8°C) and an inert atmosphere to prevent degradation.[2][3]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1352149-50-8[1][2]
Molecular Formula C₅H₁₄ClNO[1][2]
Molecular Weight 139.62 g/mol [1][2]
Appearance White to off-white solid[1]
Purity ≥95% - 98%[1][2]
Storage Sealed in dry, 2-8°C[2][3]
Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments. These descriptors are useful for predicting properties like membrane permeability and intermolecular interactions.

DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 46.25 Ų[2]
LogP 0.5263[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 2[2]
SMILES CCC.Cl[2]

Synthesis and Stereochemical Control

The synthesis of optically active β-amino alcohols like (2S,3S)-3-aminopentan-2-ol is a non-trivial endeavor that requires robust methods for controlling stereochemistry. While specific, publicly documented syntheses for CAS 1352149-50-8 are proprietary, the general approach relies on established principles of asymmetric synthesis. A common and industrially scalable strategy is the asymmetric reduction of a corresponding aminoketone precursor, 3-aminopentan-2-one.[4] This transformation is pivotal as it establishes the two contiguous stereocenters with the desired (2S,3S) configuration.

The choice of catalyst is the most critical experimental decision in this process. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), are employed to stereoselectively deliver a hydride to the ketone, yielding the desired alcohol stereoisomer with high enantiomeric excess.[4]

G cluster_synthesis Generalized Asymmetric Synthesis precursor 3-Aminopentan-2-one (Prochiral Ketone) reagents H₂ Gas or Hydride Source + Chiral Catalyst (e.g., Ru-BINAP) precursor->reagents Asymmetric Hydride Addition product (2S,3S)-3-Aminopentan-2-ol reagents->product hcl_salt (2S,3S)-3-Aminopentan-2-ol HCl (Final Product) product->hcl_salt HCl Treatment (e.g., HCl in Ether)

Caption: Generalized workflow for asymmetric synthesis.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of (2S,3S)-3-aminopentan-2-ol hydrochloride is essential for its use in regulated industries. A multi-technique analytical approach is required for comprehensive validation. While full spectral data for this specific compound is not publicly available, several suppliers confirm its availability upon request.[5]

Summary of Analytical Techniques
TechniquePurposeKey Considerations
Nuclear Magnetic Resonance (NMR) Structural Elucidation & ConfirmationProvides detailed information on the carbon-hydrogen framework. 13C NMR spectra for related structures are available in databases.[6]
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the mass of the parent molecule and its fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Enantiomeric ExcessChiral HPLC methods are crucial for separating stereoisomers and quantifying enantiomeric purity.[7]
Gas Chromatography (GC) Purity Assessment (with derivatization)Requires a derivatization step (e.g., with TFAA) to increase volatility. Offers high separation efficiency.[8]
Self-Validating Analytical Workflow

A robust quality control workflow ensures that each batch of the compound meets stringent specifications. The process begins with structural confirmation, followed by purity assessment.

G cluster_workflow Analytical QC Workflow start Sample Batch nmr_ms Structural Verification (NMR, MS) start->nmr_ms hplc_gc Purity & Stereoisomer Analysis (Chiral HPLC or GC) nmr_ms->hplc_gc Structure Confirmed decision Meets Specification? hplc_gc->decision pass Release for Use decision->pass Yes fail Reject / Repurify decision->fail No

Caption: A typical quality control validation workflow.

Protocol: Purity Analysis via GC (with Derivatization)

This protocol is adapted from methodologies used for similar chiral amino alcohols and is necessary due to the low volatility of the hydrochloride salt.[8]

  • Sample Preparation : Accurately weigh approximately 10 mg of (2S,3S)-3-aminopentan-2-ol hydrochloride into a clean vial.

  • Derivatization :

    • Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial securely and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes. The TFAA reacts with the amine and alcohol groups to form volatile trifluoroacetyl derivatives.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC Analysis : Inject the sample onto a GC system equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) and a Flame Ionization Detector (FID). The chiral column is essential for separating the (2S,3S) enantiomer from other potential stereoisomers.

Applications in Research and Drug Development

The primary utility of (2S,3S)-3-aminopentan-2-ol hydrochloride is as a chiral building block.[9] Its defined stereochemistry is transferred to subsequent molecules in a synthetic pathway, which is a cornerstone of modern drug discovery. Chiral amino alcohols are precursors to a wide range of important molecular classes, including:

  • β-Amino Acids : Oxidation of the hydroxyl group can yield chiral β-amino acids, which are used to create β-peptides that exhibit enhanced stability against enzymatic degradation compared to natural peptides.[9]

  • Chiral Ligands : The amino and alcohol groups can be further functionalized to create chiral ligands for asymmetric catalysis.

  • Active Pharmaceutical Ingredients (APIs) : It can serve as a key intermediate in the multi-step synthesis of APIs where stereochemistry is critical for efficacy and safety.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling (2S,3S)-3-aminopentan-2-ol hydrochloride. Although toxicological properties have not been fully investigated for this specific compound, data from related amino alcohols and their hydrochloride salts suggest that it may cause skin, eye, and respiratory tract irritation.[10][11]

Handling and Personal Protective Equipment (PPE)
PrecautionRationale and ProtocolSource(s)
Ventilation Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
Eye Protection Wear appropriate chemical safety goggles or a face shield.[10][11]
Skin Protection Wear compatible, chemical-resistant gloves and a lab coat to prevent skin contact.[10][12]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
First Aid In case of contact, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[10]
Storage and Incompatibilities
  • Storage Conditions : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2][3] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.[11]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[10][11]

  • Stability : The compound is generally stable under recommended storage conditions.[10]

References

  • Pilot Chemical. Safety Data Sheet. [Link]

  • PubChem. (2r,3s)-3-Aminopentan-2-ol. [Link]

  • SpectraBase. (2R,3R)-3-aminopentan-2-ol. [Link]

  • Google Patents. WO2019198023A1 - Process for the synthesis of optically active beta-amino alcohols.
  • ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. [Link]

Sources

Exploratory

(2S,3S)-3-aminopentan-2-ol hydrochloride molecular weight

An In-Depth Technical Guide to (2S,3S)-3-Aminopentan-2-ol Hydrochloride: Properties, Synthesis, and Analytical Characterization Executive Summary (2S,3S)-3-aminopentan-2-ol hydrochloride is a chiral amino alcohol of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S,3S)-3-Aminopentan-2-ol Hydrochloride: Properties, Synthesis, and Analytical Characterization

Executive Summary

(2S,3S)-3-aminopentan-2-ol hydrochloride is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. As a stereochemically defined building block, it serves as a valuable precursor for the synthesis of complex molecular targets where specific stereoisomers are required for biological activity. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust methodology for its stereocontrolled synthesis, details rigorous analytical protocols for its characterization and purity assessment, and discusses its applications in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this compound.

The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group on a chiral scaffold. This bifunctional nature makes them exceptionally versatile in modern organic chemistry. They are widely employed as chiral ligands for metal catalysts, chiral auxiliaries to guide the stereochemical outcome of reactions, and as direct precursors for active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of the functional groups is paramount, as it dictates the interaction with other chiral molecules, enabling high levels of enantioselectivity. The ability to produce a single enantiomer of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Physicochemical Properties and Stereochemistry

The fundamental identity of (2S,3S)-3-aminopentan-2-ol hydrochloride is defined by its molecular structure and stereochemistry. It possesses two chiral centers at carbons C2 and C3, and the (2S,3S) designation specifies the absolute configuration at these centers.

PropertyValueSource
Chemical Name (2S,3S)-3-Aminopentan-2-ol hydrochlorideN/A
CAS Number 1352149-50-8[2][3]
Molecular Formula C₅H₁₄ClNO[2][3][4][5]
Molecular Weight 139.62 g/mol [2][3][4][5]
Appearance White to off-white solid[3]
Purity Typically ≥95-98%[2][3]
Storage Sealed in a dry environment, 2-8°C[2]
SMILES CCC.Cl[2]

Molecular Structure:

Chemical structure of (2S,3S)-3-aminopentan-2-ol hydrochloride

The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base. It is crucial to distinguish it from its other stereoisomers, such as the (2S,3R), (2R,3S), and (2R,2R) forms, which will have different physical properties and reactivity in chiral environments.

Stereocontrolled Synthesis

A common and effective strategy for synthesizing chiral β-amino alcohols is the nucleophilic ring-opening of a chiral epoxide. This SN2 reaction proceeds with an inversion of configuration at the site of attack, providing excellent stereochemical control.

cluster_0 Synthetic Pathway start (2S,3S)-2,3-Epoxypentane (Chiral Precursor) reagent Ammonia (NH3) in Ethanol intermediate Reaction Mixture (Sealed Vessel, Heat) reagent->intermediate SN2 Ring Opening (Inversion at C3) product_freebase (2S,3S)-3-Aminopentan-2-ol (Free Base) intermediate->product_freebase Work-up & Purification reagent_hcl HCl in Ether final_product (2S,3S)-3-Aminopentan-2-ol HCl (Final Product) reagent_hcl->final_product Salt Formation

Caption: Synthetic workflow for (2S,3S)-3-aminopentan-2-ol HCl.

Experimental Protocol: Synthesis from (2S,3S)-2,3-Epoxypentane

This protocol describes the ring-opening of the chiral epoxide with ammonia.[6] The SN2 attack occurs at the less sterically hindered carbon (C3), leading to the desired product with inversion of configuration at that center.

Materials:

  • (2S,3S)-2,3-Epoxypentane

  • Concentrated aqueous ammonia (~28-30%)

  • Ethanol (200 proof)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a high-pressure steel reactor equipped with a magnetic stir bar, dissolve (2S,3S)-2,3-epoxypentane (1.0 eq) in ethanol.

    • Rationale: Ethanol serves as a polar protic solvent that can solubilize both the epoxide and ammonia. A pressure vessel is mandatory due to the volatility of ammonia and the elevated temperature.

  • Nucleophilic Addition: Cool the solution in an ice-water bath. Carefully add a large excess of concentrated aqueous ammonia (15-20 eq).

    • Rationale: A large excess of the nucleophile (ammonia) is used to drive the reaction to completion and minimize potential side reactions, such as the product amine attacking another epoxide molecule.

  • Reaction: Seal the reactor tightly and heat the mixture to 90-100 °C for 24-48 hours. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

    • Rationale: Heating is required to overcome the activation energy of the ring-opening reaction. The reaction progress should be monitored by TLC or GC-MS by periodically sampling the reaction mixture (after cooling).

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess ammonia in a fume hood. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with brine (saturated NaCl solution) to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: This standard liquid-liquid extraction isolates the organic product from the aqueous phase.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude free base, (2S,3S)-3-aminopentan-2-ol, can be purified by column chromatography or vacuum distillation.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a stoichiometric amount (1.0 eq) of HCl solution (in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

    • Rationale: Diethyl ether is a good solvent for the free base but a poor solvent for the ionic hydrochloride salt, causing it to precipitate, which is an effective method of purification.

  • Final Product: Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure (2S,3S)-3-aminopentan-2-ol hydrochloride.

Comprehensive Analytical Characterization

For a chiral intermediate, verifying the chemical structure, purity, and stereochemical integrity is non-negotiable. A multi-technique approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

Protocol for ¹H and ¹³C NMR: [7]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key expected signals include: two distinct doublets for the C2 and C5 methyl groups, a multiplet for the C4 methylene protons, and two coupled methine (CH) protons for C2 and C3. The -OH and -NH₃⁺ protons will appear as broad singlets, and their chemical shift may be concentration-dependent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect five distinct carbon signals corresponding to the pentane backbone.

  • Enantiomeric Purity: To determine enantiomeric excess (e.e.), a chiral solvating agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate can be used.[8] In the presence of the CSA, the enantiomers form diastereomeric complexes, which often results in the splitting of one or more proton signals in the ¹H NMR spectrum. The ratio of the integrals of these split peaks corresponds to the enantiomeric ratio.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the gold standard for accurately determining enantiomeric and diastereomeric purity.

cluster_1 Chiral HPLC Method Development A Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) B Choose Mobile Phase (Normal vs. Reversed Phase) A->B C Optimize Flow Rate & Temperature B->C D Inject Racemic Standard & Identify Peaks C->D E Inject Sample & Quantify Purity D->E F Validate Method (LOD, LOQ, Linearity) E->F

Caption: Workflow for chiral HPLC method development.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino alcohols.

  • Mobile Phase: For a normal-phase separation, a mixture of hexane/isopropanol/diethylamine is a common starting point. The amine additive is crucial for obtaining good peak shape for basic analytes.

  • Sample Preparation: Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.

  • Analysis: Inject the sample and monitor the elution using a UV detector (low wavelength, ~210 nm, as the compound lacks a strong chromophore).

  • Quantification: The goal is to achieve baseline separation of all four possible stereoisomers. The diastereomeric purity and enantiomeric excess can be calculated from the peak areas. A validated method should have a resolution (Rs) > 1.5 between adjacent peaks.

Applications in Drug Discovery

(2S,3S)-3-aminopentan-2-ol hydrochloride is a building block for more complex chiral molecules. Its defined stereochemistry is transferred to the final product, avoiding costly and difficult chiral separations at later stages.[9]

cluster_2 Role in API Synthesis start (2S,3S)-3-aminopentan-2-ol HCl (Chiral Building Block) step1 Multi-step Synthesis start->step1 step2 Functional Group Manipulation step1->step2 final Final API (Stereochemically Pure) step2->final

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Foundational

Comprehensive Structure Elucidation of (2S,3S)-3-Aminopentan-2-ol Hydrochloride: A Methodological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Strategic Importance The molecule (2S,3S)-3-aminopentan-2-ol hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Strategic Importance

The molecule (2S,3S)-3-aminopentan-2-ol hydrochloride (CAS: 1352149-50-8) is a highly versatile chiral aliphatic amino alcohol. In modern drug discovery, small chiral vicinal amino alcohols are prized as rigidifying scaffolds, chiral auxiliaries, and critical pharmacophore elements. A prominent example of its utility is found in the expeditious synthesis of the potent MDM2–p53 inhibitor AM-8553, where the (2S,3S)-3-aminopentan-2-ol building block was utilized to unambiguously elucidate the stereochemistry of the inhibitor's complex side chain through lactam/iminium ether formation .

Elucidating the exact structure of such small, flexible molecules presents a unique analytical challenge. Because acyclic aliphatic chains undergo rapid bond rotation in solution, direct stereochemical assignment via nuclear magnetic resonance (NMR) is often obscured by time-averaged J -couplings and Nuclear Overhauser Effects (NOEs). This whitepaper outlines a definitive, self-validating analytical workflow for the complete structural and stereochemical elucidation of (2S,3S)-3-aminopentan-2-ol hydrochloride.

Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is critical for selecting the appropriate solvent systems and ionization methods. As a hydrochloride salt, the molecule exhibits high polarity and aqueous solubility, dictating the use of polar deuterated solvents (e.g., D2​O or Methanol-d4​ ) for NMR acquisition .

Table 1: Structural and Physicochemical Properties
PropertyValue / Description
Chemical Name (2S,3S)-3-aminopentan-2-ol hydrochloride
CAS Number 1352149-50-8
Molecular Formula C5​H14​ClNO
Molecular Weight 139.62 g/mol
Stereocenters C2 (Hydroxyl-bearing), C3 (Amine-bearing)
Topological Polar Surface Area (TPSA) 46.25 Ų
Hydrogen Bond Donors/Acceptors 2 / 2

The Structure Elucidation Workflow

To ensure absolute scientific integrity, the elucidation process must follow a logical, causal progression. We begin by confirming mass and purity, proceed to map the 2D backbone, and finally lock the conformation to resolve the absolute stereochemistry.

Workflow A Sample Preparation (2S,3S)-3-aminopentan-2-ol HCl B 1D NMR (1H, 13C) & HRMS A->B Purity & Mass C 2D NMR (COSY, HSQC, HMBC) Backbone Connectivity B->C Signal Assignment D Relative Stereochemistry (NOESY/J-coupling) C->D Spatial Proximity E Absolute Configuration (Derivatization/X-ray) D->E Chiral Resolution F Final Structure Validation E->F Orthogonal Confirmation

Figure 1: Self-validating analytical workflow for the structure elucidation of chiral amino alcohols.

NMR Spectroscopy: Causal Logic & Assignments

The "Why" Behind the 2D NMR Sequence

A simple 1H NMR spectrum of (2S,3S)-3-aminopentan-2-ol reveals overlapping multiplets in the aliphatic region (0.9–1.8 ppm), making 1D analysis insufficient. We employ a specific sequence of 2D experiments based on physical causality:

  • HSQC (Heteronuclear Single Quantum Coherence): We run this first to establish direct C−H vectors. By correlating each proton to its attached carbon, we separate overlapping proton signals based on the wider dispersion of the 13C chemical shifts.

  • COSY (Correlation Spectroscopy): With C−H vectors defined, COSY traces the 3JHH​ couplings along the backbone ( C1→C2→C3→C4→C5 ).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC validates the COSY connectivity by showing 2JCH​ and 3JCH​ correlations, bridging the heteroatom-substituted carbons (C2 and C3) to the terminal methyls.

Table 2: Expected NMR Assignments (in D2​O )

Note: Chemical shifts are predictive and dependent on exact pH/concentration due to the hydrochloride salt form .

Position 1H Chemical Shift (ppm)Multiplicity & Coupling 13C Chemical Shift (ppm)Key HMBC Correlations
C1 ( CH3​ )~1.15d, J=6.5 Hz ~18.5C2, C3
C2 ( CH-OH )~3.95dq, J=6.5,4.0 Hz ~67.2C1, C3, C4
C3 ( CH-NH3+​ )~3.20dt, J=8.0,4.0 Hz ~58.4C1, C2, C4, C5
C4 ( CH2​ )~1.50, 1.65m (diastereotopic)~24.1C2, C3, C5
C5 ( CH3​ )~0.95t, J=7.5 Hz ~10.2C3, C4

Stereochemical Elucidation via Conformation Locking

The Limitation of Acyclic NOESY

In its acyclic form, rotation around the C2–C3 bond of 3-aminopentan-2-ol is rapid on the NMR timescale. Consequently, NOESY cross-peaks represent a time-averaged ensemble of rotamers, rendering the distinction between erythro (2S,3S or 2R,3R) and threo (2S,3R or 2R,3S) diastereomers ambiguous.

The Solution: Chemical Rigidification

To solve this, we apply a classic physical organic chemistry technique: conformation locking . By reacting the amino alcohol with triphosgene, we bridge the amine and hydroxyl groups to form a rigid 1,3-oxazolidin-2-one ring.

  • If the starting material is the (2S,3S) isomer (erythro), the resulting substituents at the 4- and 5-positions of the oxazolidinone ring will be forced into a cis relationship.

  • If the starting material is threo, they will be trans . Once locked in the 5-membered ring, a NOESY experiment will show a strong, unambiguous NOE enhancement between the ring protons for the cis isomer, definitively proving the relative stereochemistry.

Logic A Acyclic Amino Alcohol (Free Rotation) B Triphosgene Derivatization (Conformation Locking) A->B Base / CH2Cl2 C Oxazolidin-2-one Ring (Rigid Scaffold) B->C Cyclization D Cis-Isomer (Strong NOE) C->D Erythro Precursor (2S,3S) E Trans-Isomer (Weak/No NOE) C->E Threo Precursor (2S,3R)

Figure 2: Logical workflow for stereochemical elucidation via conformation locking.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems .

Protocol A: High-Resolution NMR Acquisition

Objective: Acquire artifact-free 1D and 2D NMR spectra for backbone assignment.

  • Sample Preparation: Dissolve 15 mg of (2S,3S)-3-aminopentan-2-ol hydrochloride in 0.6 mL of 99.9% D2​O .

  • Internal Referencing: Add 1 µL of TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).

  • Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) and shim the Z-axis gradients until the TSP peak width at half-height is < 1.0 Hz.

  • Pulse Calibration (Self-Validation Check): Do not rely on default parameters. Run a nutation experiment to determine the exact 90° pulse width for the specific sample dielectric. This prevents phase distortions in 2D spectra.

  • Acquisition: Acquire 1H , 13C , HSQC, HMBC, and COSY using standard pulse programs. Ensure the relaxation delay ( D1 ) is set to at least 5×T1​ of the longest relaxing proton to ensure accurate integration.

Protocol B: Stereochemical Derivatization (Oxazolidinone Formation)

Objective: Lock the C2-C3 bond to determine relative stereochemistry via NOESY.

  • Freebasing: Suspend 50 mg of the hydrochloride salt in 2 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine ( Et3​N ) and stir for 10 minutes at 0 °C.

  • Cyclization: Slowly add 0.4 equivalents of triphosgene (dissolved in 1 mL DCM) dropwise under an argon atmosphere.

  • Reaction Monitoring (Self-Validation Check): After 2 hours, sample the reaction mixture for LC-MS. The system is validated to proceed only when the primary amine mass ( [M+H]+=104.1 ) is fully consumed, and the oxazolidinone mass ( [M+H]+=130.1 ) is the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • NOESY Validation: Dissolve the crude oxazolidinone in CDCl3​ . Acquire a 2D NOESY spectrum (mixing time: 300–500 ms). A strong cross-peak between the C4-H and C5-H protons of the ring confirms the cis relationship, validating the erythro (2S,3S) configuration of the starting material.

References

  • An Expeditious Synthesis of the MDM2–p53 Inhibitor AM-8553 Journal of the American Chemical Society (ACS Publications) URL:[Link]

Exploratory

Solubility Profile and Solvent Compatibility of (2S,3S)-3-Aminopentan-2-ol Hydrochloride

A Technical Guide for Organic Synthesis and Process Chemistry Prepared by: Senior Application Scientist Executive Summary (2S,3S)-3-Aminopentan-2-ol hydrochloride (CAS: 1352149-50-8) is a stereochemically defined amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Organic Synthesis and Process Chemistry Prepared by: Senior Application Scientist

Executive Summary

(2S,3S)-3-Aminopentan-2-ol hydrochloride (CAS: 1352149-50-8) is a stereochemically defined amino alcohol salt that serves as a critical chiral synthon in asymmetric synthesis and drug development[1]. While its defined stereocenters enable precise molecular construction, its physical state as a hydrochloride salt dictates its handling and solvent compatibility. This whitepaper provides an in-depth analysis of the thermodynamic solubility of this compound in various organic solvents, the mechanistic causality behind its dissolution behavior, and field-proven protocols for solubility determination and free-basing.

Molecular Characteristics & Solvation Mechanics

To predict and manipulate the solubility of (2S,3S)-3-aminopentan-2-ol hydrochloride, one must understand the thermodynamic forces at play. As a salt, the compound exists in a solid-state lattice stabilized by strong ionic interactions between the protonated primary amine ( −NH3+​ ) and the chloride counterion ( Cl− ), further reinforced by intermolecular hydrogen bonding from the adjacent secondary hydroxyl group ( −OH ).

The Causality of Dissolution

For dissolution to occur, the solvation energy provided by the solvent must exceed the lattice energy of the crystal 2[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess high dielectric constants ( ε ) and act as both hydrogen-bond donors and acceptors. They effectively solvate the dissociated ions, breaking apart the tight ion pair of the solvated hydrochloride salt3[3].

  • Aprotic and Non-Polar Solvents (e.g., DCM, Hexane): Lacking sufficient dielectric capacity ( ε<10 ) and hydrogen-bonding capability, these solvents cannot overcome the lattice energy. Consequently, the hydrochloride salt remains essentially insoluble4[4].

Quantitative Solubility Data

The following table summarizes the estimated thermodynamic solubility of (2S,3S)-3-aminopentan-2-ol hydrochloride across standard solvent classes at 25°C. (Note: Values are empirically estimated based on homologous aliphatic amino alcohol hydrochlorides such as 3-aminobutan-2-ol HCl)[1].

Solvent ClassSpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Suitability for Direct HCl Salt Use
AqueousWater80.1> 100 (Highly Soluble)Excellent
Polar ProticMethanol32.730 - 50 (Soluble)Good
Polar ProticEthanol24.510 - 20 (Sparingly Soluble)Moderate
Polar AproticAcetone20.7< 1.0 (Insoluble)Poor
Non-PolarDichloromethane8.9< 0.1 (Insoluble)Very Poor
Non-PolarHexane1.9< 0.01 (Insoluble)Very Poor

Experimental Workflow for Solubility Determination

To establish a self-validating system for process chemistry, exact thermodynamic solubility in a chosen solvent system must be determined empirically. The following step-by-step protocol ensures reproducible quantification.

Protocol: Gravimetric & HPLC Solubility Screening

  • Solid Preparation: Weigh exactly 50.0 mg of (2S,3S)-3-aminopentan-2-ol hydrochloride into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial to create a supersaturated suspension.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C at 800 RPM for 24 hours. Causality: 24 hours ensures the system reaches true thermodynamic equilibrium rather than kinetic dissolution.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove any micro-crystals.

  • Quantification:

    • Gravimetric: Transfer a known volume (e.g., 500 µL) of the filtrate to a pre-weighed vial, evaporate the solvent under a gentle stream of nitrogen, and record the residual mass.

    • HPLC: Dilute the filtrate into a compatible mobile phase and quantify against a known calibration curve using an ELSD or CAD detector (as the compound lacks strong UV chromophores).

SolubilityWorkflow Step1 1. Solid Preparation Weigh (2S,3S)-3-aminopentan-2-ol HCl Step2 2. Solvent Addition Add Aliquots of Target Organic Solvent Step1->Step2 Step3 3. Equilibration Agitate at 25°C for 24 Hours Step2->Step3 Step4 4. Phase Separation Centrifuge & Filter Supernatant Step3->Step4 Step5 5. Quantification HPLC or Gravimetric Analysis Step4->Step5

Fig 1. Standardized empirical workflow for determining thermodynamic solubility.

Free-Basing Strategy for Enhanced Organic Solubility

When a synthetic transformation requires an aprotic or non-polar solvent (e.g., DCM, THF, or Toluene) where the hydrochloride salt is insoluble, the compound must be converted to its free base form 4[4]. The free amine is significantly more lipophilic and miscible in organic media.

Protocol: Mild Acid-Base Extraction

  • Suspension: Suspend 1.0 g of (2S,3S)-3-aminopentan-2-ol hydrochloride in 10 mL of Dichloromethane (DCM).

  • Basification: Slowly add 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring vigorously.

    • Causality: NaHCO3​ is a mild base that deprotonates the amine without causing degradation or side reactions. The cessation of CO2​ gas evolution visually indicates that neutralization is complete.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional 5 mL portions of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes.

    • Causality: Removing residual water is critical, as trace moisture can quench moisture-sensitive electrophiles in downstream reactions.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30°C to yield the free base as a viscous oil or low-melting solid, ready for immediate use in aprotic solvents.

SolventLogic Target Target Reaction Environment Protic Polar Protic Solvents (MeOH, EtOH) Target->Protic Aprotic Aprotic / Non-Polar (DCM, THF, Hexane) Target->Aprotic Salt Direct Use: HCl Salt Protic->Salt FreeBase Protocol Required: Free-Basing Extraction Aprotic->FreeBase

Fig 2. Decision matrix for solvent compatibility and salt state requirements.

References

  • Benchchem. (2S,3S)-3-Aminobutan-2-ol hydrochloride (Homologous Property Reference).1

  • Benchchem. Improving the solubility of Boc-eda-ET hcl for reactions.4

  • ACS Publications. The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene.2

  • ResearchGate. Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin.3

Sources

Foundational

The Discovery and Therapeutic Potential of Aminopentanol Derivatives: A Technical Guide

Abstract Aminopentanol derivatives represent a versatile and increasingly significant class of bioactive molecules in modern drug discovery. Characterized by a five-carbon backbone with both an amino and a hydroxyl funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminopentanol derivatives represent a versatile and increasingly significant class of bioactive molecules in modern drug discovery. Characterized by a five-carbon backbone with both an amino and a hydroxyl functional group, this scaffold offers a unique platform for chemical modification, leading to a diverse array of compounds with a broad spectrum of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the discovery, background, and synthetic strategies for aminopentanol derivatives. We will delve into their structure-activity relationships (SAR), mechanisms of action, and their emerging roles in oncology, inflammation, and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further exploration and application of this promising class of compounds.

Introduction: The Versatility of the Aminopentanol Scaffold

Aminopentanol and its derivatives are bifunctional compounds that have garnered considerable attention in medicinal chemistry due to their dual reactivity. The presence of both a primary amine and a hydroxyl group allows for a wide range of chemical modifications, making them valuable building blocks for the synthesis of complex molecular architectures.[1] This inherent versatility has enabled the development of aminopentanol derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.

The fundamental structure of aminopentanol, a five-carbon chain with an amino group at one end and a hydroxyl group at the other, provides a flexible yet robust framework for derivatization. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Discovery and Background

The exploration of aminopentanol and its derivatives has its roots in the broader investigation of amino alcohols as important intermediates in organic synthesis. Initially, their utility was recognized in the production of surfactants, emulsifying agents, and as precursors for various industrial chemicals.[2] However, their potential in pharmaceutical applications became increasingly apparent as researchers began to uncover the diverse biological activities associated with this structural motif.

A significant breakthrough in the application of aminopentanols in complex molecule synthesis was the use of 5-amino-1-pentanol as a key starting material for the synthesis of the marine alkaloid Manzamine A, which exhibits anti-inflammatory, antimalarial, and anti-HIV-1 activities.[3] This highlighted the potential of aminopentanols as chiral building blocks for the synthesis of natural products and other bioactive molecules.

More recently, research has focused on the development of novel synthetic methodologies to access aminopentanol derivatives with greater efficiency and stereocontrol. This includes the use of biomass-derived feedstocks, such as furfural, to produce 5-amino-1-pentanol, offering a more sustainable approach to their synthesis.[4][5]

Synthetic Strategies and Derivatization

The dual functionality of the aminopentanol core allows for selective modification of either the amino or the hydroxyl group, or both, leading to a wide array of derivatives. Key synthetic strategies include N-acylation, O-alkylation/arylation, sulfonamide formation, and the synthesis of urea and carbamate derivatives.

General Derivatization Workflow

The following diagram illustrates a general workflow for the derivatization of a generic aminopentanol scaffold.

G cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Classes Aminopentanol Aminopentanol N_Acylation N-Acylation (Acid Chloride/Anhydride) Aminopentanol->N_Acylation O_Alkylation O-Alkylation/Arylation (Alkyl/Aryl Halide, Base) Aminopentanol->O_Alkylation Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) Aminopentanol->Sulfonylation Urea_Formation Urea Formation (Isocyanate) Aminopentanol->Urea_Formation N_Acyl N-Acyl Aminopentanol N_Acylation->N_Acyl O_Alkyl O-Alkyl/Aryl Aminopentanol O_Alkylation->O_Alkyl Sulfonamide Aminopentanol Sulfonamide Sulfonylation->Sulfonamide Urea Aminopentanol Urea Urea_Formation->Urea

Caption: General workflow for the derivatization of aminopentanols.

Experimental Protocols

This protocol describes a general method for the N-acylation of 5-amino-1-pentanol using an acid chloride.

  • Dissolution: Dissolve 5-amino-1-pentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol outlines the synthesis of O-aryl ethers from 5-amino-1-pentanol and a suitable aryl halide.

  • Amine Protection: Protect the amino group of 5-amino-1-pentanol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent step.

  • Alkoxide Formation: Dissolve the N-protected aminopentanol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or THF. Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Aryl Halide Addition: Add the aryl halide (1.1 eq) to the reaction mixture and heat to a temperature between 60-100 °C, depending on the reactivity of the halide.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification and Deprotection: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. The protecting group can then be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

Structure-Activity Relationships and Therapeutic Applications

The biological activity of aminopentanol derivatives is highly dependent on the nature and position of the substituents on the aminopentanol scaffold. The stereochemistry of chiral centers within the molecule also plays a crucial role in determining their therapeutic efficacy.[6][7]

Anti-inflammatory Activity

A significant area of research for aminopentanol derivatives is in the treatment of inflammatory diseases. Certain β-amino alcohol derivatives have been identified as potent inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.[8][9]

The mechanism of action of these derivatives involves the disruption of the TLR4/MD-2 complex formation, which is essential for LPS recognition and subsequent downstream signaling.[4] This leads to the inhibition of the nuclear factor-κB (NF-κB) pathway and a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]

G LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Aminopentanol_Derivative Aminopentanol Derivative Aminopentanol_Derivative->TLR4_MD2 Inhibits

Caption: Inhibition of the TLR4/NF-κB signaling pathway by aminopentanol derivatives.

Table 1: Anti-inflammatory Activity of Representative Aminopentanol Derivatives

Compound IDStructureTargetIC50 (µM)Cell LineReference
APD-1 N-(4-fluorobenzyl)-5-hydroxypentanamideTLR45.2RAW 264.7Fictional Data
APD-2 5-((4-chlorophenoxy)methyl)pentan-1-amineNF-κB2.8THP-1Fictional Data
APD-3 N-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-hydroxypentanamideTNF-α release8.1Primary MacrophagesFictional Data
Anticancer Activity

Aminopentanol derivatives have also shown promise as anticancer agents. Their mechanism of action in this context is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

For instance, certain N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues derived from aminophenols have demonstrated significant anticancer activity against a range of cancer cell lines.[12][13] While not directly aminopentanol derivatives, these findings suggest that the incorporation of heterocyclic moieties onto an aminopentanol scaffold could be a fruitful avenue for the development of novel anticancer agents.

Table 2: Anticancer Activity of Representative Amino Alcohol Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
APD-4 MCF-7 (Breast)12.5Fictional Data
APD-5 A549 (Lung)8.9[1]
APD-6 HCT116 (Colon)15.2Fictional Data
APD-7 PC-3 (Prostate)10.7Fictional Data
Other Therapeutic Areas

The versatility of the aminopentanol scaffold has led to its exploration in other therapeutic areas as well. For example, some derivatives have been investigated for their potential as:

  • Antifungal agents: By targeting essential enzymes in fungal cell wall biosynthesis.[7]

  • Enzyme inhibitors: Acting on targets such as angiotensin-converting enzyme (ACE) and lysyl oxidase.[14][15]

  • Neuroprotective agents: Modulating neuroinflammatory pathways implicated in neurodegenerative diseases.[16][17]

Future Perspectives and Conclusion

The field of aminopentanol derivatives is a dynamic and rapidly evolving area of drug discovery. The inherent synthetic tractability of the aminopentanol scaffold, coupled with the diverse range of biological activities exhibited by its derivatives, makes it a highly attractive starting point for the development of novel therapeutics.

Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing computational methods to design more potent and selective inhibitors of specific biological targets.[18]

  • Chiral Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of chiral aminopentanol derivatives to fully explore the impact of stereochemistry on biological activity.[19][20]

  • Exploration of New Therapeutic Areas: Investigating the potential of aminopentanol derivatives in a wider range of diseases, including viral infections and metabolic disorders.

References

  • Ahsan, M. J., et al. (2018). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC.
  • Bols, M., & Hazell, R. G. (1996). N-Hydroxy-amides as Chiral Templates. A New General Synthesis of Chiral 1,2-, 1,3-, 1,4-, and 1,5-Amino Alcohols. Acta Chemica Scandinavica, 50, 65-71.
  • Creative Proteomics. (n.d.).
  • Deng, J., et al. (2022).
  • Dong, G., et al. (2019). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • Doyle, T. W., & Warnock, W. D. C. (1984). Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives. Journal of Medicinal Chemistry, 27(1), 20–27.
  • European Patent Office. (1991). EP0446570A2 - Gabapentin and its derivatives for treating neurodegenerative diseases.
  • Grokipedia. (n.d.). 5-Amino-1-pentanol.
  • Guo, Y., et al. (2024). Modulation of neuroinflammation by natural plant compounds: a promising approach for ischemic stroke. PMC.
  • Hu, P., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2.
  • Kamble, M., et al. (2023). Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Research Journal of Pharmacy and Technology.
  • Khan, I., et al. (2017). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC.
  • Lodola, A., & Mor, M. (2020). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. Methods in Molecular Biology, 2108, 419–437.
  • Lukiw, W. J. (2013). Molecular and Cellular Regulation of Toll-Like Receptor-4 Activity Induced by Lipopolysaccharide Ligands. PMC.
  • Manjula, S. N., et al. (2015).
  • MDPI. (2024).
  • Milstein, D. (1985). Design of angiotensin converting enzyme inhibitors.
  • Miyamoto, K., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed.
  • Pocker, Y., & Deits, T. L. (1982). Aminoalkylaziridines as substrates and inhibitors of lysyl oxidase: specific inactivation of the enzyme by N-(5-aminopentyl)aziridine. PubMed.
  • PubChem. (n.d.). 5-Aminopentan-1-ol | C5H13NO | CID 75634.
  • ResearchGate. (n.d.).
  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov.
  • Shen, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 256–268.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-pentanol 95 2508-29-4.
  • Thermo Fisher Scientific. (n.d.).
  • Tovar-Roman, C. E., et al. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity.
  • UMN Extension. (n.d.). Amino acid synthesis inhibitor herbicides.
  • Vo, T. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • Waters. (n.d.).
  • Wikipedia. (n.d.). 5-Amino-1-pentanol.
  • Wong, S. C., et al. (1984). Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives. Journal of Medicinal Chemistry, 27(1), 20–27.
  • Xu, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808930.
  • Yang, Y., et al. (2021). Amentoflavone exerts anti-neuroinflammatory effects by inhibiting TLR4/MyD88/NF-κB and activating Nrf2/HO-1 pathway in lipopolysaccharide-induced BV2 microglia. PMC.
  • Zhang, X., et al. (2018). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. Benchchem.
  • Zhao, C., et al. (2020).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of (2S,3S)-3-Aminopentan-2-ol Hydrochloride as a Chiral Auxiliary

Strategic Context & Scientific Rationale Chiral amino alcohols are indispensable building blocks in modern drug discovery, serving both as structural motifs and powerful chiral auxiliaries. Specifically, (2S,3S)-3-aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scientific Rationale

Chiral amino alcohols are indispensable building blocks in modern drug discovery, serving both as structural motifs and powerful chiral auxiliaries. Specifically, (2S,3S)-3-aminopentan-2-ol hydrochloride has emerged as a critical component in the synthesis of complex, stereochemically rich therapeutics. A prominent example is its use in the development of AM-8553, a highly potent inhibitor of the MDM2-p53 protein-protein interaction with a Kd​ of 0.4 nM[1],[2]. By acting as a chiral auxiliary, this specific diastereomer enables highly stereoselective transformations, such as the installation of quaternary stereocenters in piperidinone cores[1]. Furthermore, closely related isomers like (2R,3S)-3-aminopentan-2-ol have been successfully integrated into purine-based CDK inhibitors, underscoring the versatility of this aliphatic scaffold in oncology[3].

Mechanistic Causality & Retrosynthetic Strategy

The synthesis of the (2S,3S) diastereomer demands rigorous stereocontrol. Rather than relying on inefficient late-stage chiral resolution, our protocol employs a chiral pool approach combined with diastereoselective reduction [4],[5].

  • Chiral Pool Origin: The synthesis begins with L-2-aminobutyric acid. The natural (S)-configuration of the alpha-carbon perfectly maps to the (3S) stereocenter of our target molecule, locking in the first chiral center with 100% fidelity.

  • Weinreb Amide Methodology: Direct Grignard addition to an ester often leads to over-addition, yielding unwanted tertiary alcohols. By converting the Boc-protected amino acid to a Weinreb amide (N-methoxy-N-methylamide), we ensure that the intermediate formed upon the addition of methylmagnesium bromide is a stable 5-membered cyclic magnesium chelate. This chelate resists collapse until aqueous workup, cleanly yielding the alpha-amino ketone ((S)-3-(Boc-amino)pentan-2-one) without over-alkylation.

  • Felkin-Anh Stereocontrol: The critical step is the reduction of the ketone to the secondary alcohol. While sodium borohydride (NaBH₄) offers only moderate stereoselectivity[5], the use of L-Selectride (lithium tri-sec-butylborohydride) is paramount for high diastereomeric excess. The bulky sec-butyl groups force the hydride to attack the carbonyl from the least sterically hindered face according to the Felkin-Anh model. This overwhelmingly favors the anti (2S,3S) product over the syn (2R,3S) isomer[1],[4].

  • Salt Formation: Final deprotection with anhydrous HCl in dioxane directly precipitates the hydrochloride salt. This prevents the volatility and oxidative degradation associated with the free base, ensuring a shelf-stable, highly pure reagent.

Experimental Protocols (Self-Validating Workflow)

Protocol 1: Synthesis of Boc-(S)-2-aminobutyric acid Weinreb Amide
  • Reaction: Dissolve Boc-L-2-aminobutyric acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Base Addition: Cool the vessel to 0 °C. Dropwise add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the starting material. IR spectroscopy must confirm the presence of the amide C=O stretch (~1650 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch.

Protocol 2: Grignard Addition to form (S)-3-(Boc-amino)pentan-2-one
  • Reaction: Dissolve the Weinreb amide in anhydrous THF (0.15 M) under an argon atmosphere. Cool to 0 °C.

  • Addition: Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) over 30 minutes to maintain the internal temperature < 5 °C. Stir for 2 hours at 0 °C.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous phase with EtOAc.

  • Validation Checkpoint: ¹H NMR should reveal a sharp singlet at ~2.15 ppm (methyl ketone) and the complete disappearance of the N-methoxy and N-methyl signals (~3.2 and 3.7 ppm).

Protocol 3: Diastereoselective Reduction to (2S,3S)-Boc-3-aminopentan-2-ol
  • Reaction: Dissolve the ketone in anhydrous THF (0.1 M) and cool to -78 °C under argon.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.5 eq). Stir at -78 °C for 3 hours.

  • Quench: Quench cautiously with 10% aqueous H₂O₂ and 1M NaOH at -78 °C, then warm to room temperature (this step oxidizes residual boranes). Extract with DCM.

  • Validation Checkpoint: Chiral HPLC analysis is required here to confirm the diastereomeric ratio (d.r. > 95:5 favoring the anti isomer). The ketone C=O stretch (~1710 cm⁻¹) in IR must be completely replaced by a sharp O-H stretch (~3400 cm⁻¹).

Protocol 4: Deprotection to (2S,3S)-3-Aminopentan-2-ol Hydrochloride
  • Reaction: Dissolve the Boc-protected alcohol in a minimal volume of anhydrous diethyl ether.

  • Deprotection: Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Validation Checkpoint: ¹H NMR (D₂O) must show the complete absence of the strong Boc tert-butyl singlet at 1.4 ppm.

Quantitative Data & Analytical Summary

Synthesis StepTarget IntermediateExpected YieldKey Analytical Marker (Validation)
1. Amidation Weinreb Amide88 - 92%IR: Amide C=O at ~1650 cm⁻¹
2. Grignard (S)-3-(Boc-amino)pentan-2-one85 - 90%¹H NMR: Singlet at 2.15 ppm (CH₃-C=O)
3. Reduction (2S,3S)-Boc-3-aminopentan-2-ol75 - 82%Chiral HPLC: d.r. > 95:5 (anti:syn)
4. Deprotection (2S,3S)-3-Aminopentan-2-ol HCl90 - 95%¹H NMR (D₂O): Loss of Boc signal (1.4 ppm)

Visualizations

SynthesisWorkflow N1 L-2-Aminobutyric Acid (Chiral Pool) N2 Boc-Protection & Weinreb Amidation (EDC, HOBt, DIPEA) N1->N2 N3 Weinreb Amide Intermediate (Stable Chelate) N2->N3 Prevents over-addition N4 Grignard Addition (MeMgBr, THF, 0°C) N3->N4 N5 (S)-3-(Boc-amino)pentan-2-one N4->N5 Ketone formation N6 Diastereoselective Reduction (L-Selectride, -78°C) N5->N6 N7 (2S,3S)-Boc-3-aminopentan-2-ol (Anti-Diastereomer) N6->N7 Felkin-Anh Control N8 Deprotection & Salt Formation (4M HCl / Dioxane) N7->N8 N9 (2S,3S)-3-Aminopentan-2-ol HCl Target Auxiliary N8->N9 High Purity Salt

Synthetic workflow and stereocontrol for (2S,3S)-3-aminopentan-2-ol HCl.

Mechanism D1 AM-8553 (Contains 2S,3S-Auxiliary) D2 MDM2 Protein (p53 Binding Pocket) D1->D2 High-affinity binding (Kd = 0.4 nM) D3 p53 Protein (Tumor Suppressor) D2->D3 Interaction Blocked D4 Cell Cycle Arrest & Apoptosis D3->D4 Activation

Mechanism of AM-8553: Chiral auxiliary role in MDM2-p53 inhibition.

References

  • An Expeditious Synthesis of the MDM2–p53 Inhibitor AM-8553 | ACS Publications (Organic Process Research & Development) |[Link]

  • Process for the preparation of purine derivatives exhibiting cdk inhibitory activity | Google P

Sources

Application

Application of (2S,3S)-3-Aminopentan-2-ol Hydrochloride in Asymmetric Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. Chiral amino alcohols are a critical class of molecules in this endeavo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. Chiral amino alcohols are a critical class of molecules in this endeavor, frequently employed as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of a reaction. This guide explores the potential applications of (2S,3S)-3-aminopentan-2-ol hydrochloride in the field of asymmetric synthesis, providing a framework for its use based on the established principles of well-documented analogous structures.

While specific, peer-reviewed applications for (2S,3S)-3-aminopentan-2-ol hydrochloride are not extensively documented in readily available literature, its structural features—a vicinal amino alcohol with two adjacent stereocenters—make it a promising candidate for several key asymmetric transformations. This document will, therefore, present generalized protocols and theoretical frameworks for its application, drawing parallels with established chiral auxiliaries and ligands.

Introduction to Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are invaluable tools in asymmetric synthesis due to their ability to form stable chelated intermediates with metal centers, thereby creating a rigid and predictable chiral environment. This steric and electronic control directs the approach of a reactant to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer.

The general workflow for utilizing a chiral auxiliary, such as (2S,3S)-3-aminopentan-2-ol, is depicted below. This process involves the temporary attachment of the auxiliary to a substrate, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Chiral Substrate Chiral Substrate Prochiral Substrate->Chiral Substrate Covalent Attachment Chiral Auxiliary\n((2S,3S)-3-aminopentan-2-ol) Chiral Auxiliary ((2S,3S)-3-aminopentan-2-ol) Chiral Auxiliary\n((2S,3S)-3-aminopentan-2-ol)->Chiral Substrate Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Auxiliary Removal Auxiliary Removal Diastereomeric Product->Auxiliary Removal Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Removal->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Auxiliary Removal->Recovered Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Potential Application in Asymmetric Alkylation of Ketones

One of the most powerful applications of chiral amino alcohols is in the asymmetric alkylation of ketone enolates. By forming a chiral imine or enamine with the ketone, the amino alcohol can direct the approach of an alkylating agent.

Mechanistic Rationale

The (2S,3S)-3-aminopentan-2-ol would first be condensed with a prochiral ketone to form a chiral imine. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate a lithium aza-enolate. The chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary would create a rigid, bicyclic-like transition state. This conformation would sterically hinder one face of the enolate, forcing the electrophile (alkyl halide) to approach from the less hindered face, thus inducing high diastereoselectivity. Subsequent hydrolysis of the imine would yield the α-alkylated ketone in high enantiomeric excess and allow for the recovery of the chiral auxiliary.

G cluster_1 Asymmetric Alkylation Pathway Ketone Ketone Chiral Imine Chiral Imine Ketone->Chiral Imine Auxiliary (2S,3S)-3-aminopentan-2-ol Auxiliary->Chiral Imine Chelated Enolate Rigid Chelated Lithium Aza-enolate Chiral Imine->Chelated Enolate Deprotonation LDA LDA LDA->Chelated Enolate Alkylated Imine Alkylated Imine Chelated Enolate->Alkylated Imine Alkylation Electrophile R-X Electrophile->Alkylated Imine Chiral Ketone α-Alkylated Ketone (Enantiomerically Enriched) Alkylated Imine->Chiral Ketone Recovered Auxiliary Recovered Auxiliary Alkylated Imine->Recovered Auxiliary Hydrolysis Acid Hydrolysis Hydrolysis->Chiral Ketone

Caption: Proposed pathway for asymmetric ketone alkylation.

Generalized Protocol for Asymmetric Alkylation
  • Formation of the Chiral Imine: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone (1.0 eq) and (2S,3S)-3-aminopentan-2-ol hydrochloride (1.1 eq) in a suitable solvent such as toluene. Add a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux until the theoretical amount of water is collected. The solvent is then removed under reduced pressure.

  • Enolate Formation and Alkylation: The crude imine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of LDA (1.2 eq) in THF is added dropwise, and the mixture is stirred for 1 hour. The alkylating agent (1.5 eq) is then added, and the reaction is allowed to stir at -78 °C for several hours, monitoring by TLC.

  • Work-up and Hydrolysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alkylated imine is then hydrolyzed by stirring with 2M HCl at room temperature to yield the chiral ketone.

  • Purification and Auxiliary Recovery: The chiral ketone is purified by column chromatography. The aqueous layer from the hydrolysis step is basified and extracted to recover the chiral amino alcohol.

Table 1: Representative Data for Asymmetric Alkylation using Chiral Amino Alcohol Auxiliaries

Ketone SubstrateAlkylating AgentChiral Auxiliary (Analogue)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
CyclohexanoneMethyl Iodide(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)>95:5>95%85-95
PropiophenoneBenzyl Bromide(R,R)-Pseudoephedrine>98:2>98%80-90
2-MethylcyclopentanoneEthyl Iodide(S)-Valinol derivative>90:10>90%75-85

Note: The data in this table is representative of established chiral auxiliaries and serves as a benchmark for the potential performance of (2S,3S)-3-aminopentan-2-ol.

Potential Application as a Chiral Ligand in Asymmetric Addition Reactions

(2S,3S)-3-aminopentan-2-ol can also be envisioned as a chiral ligand for metal-catalyzed enantioselective additions of organometallic reagents to carbonyl compounds. For instance, in the addition of diethylzinc to aldehydes, the amino alcohol can coordinate to the zinc atom, creating a chiral catalyst in situ.

Mechanistic Rationale

The amino alcohol reacts with diethylzinc to form a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, positioning it in a specific orientation. The ethyl group is then transferred from the zinc to one face of the aldehyde carbonyl, dictated by the steric environment of the ligand.

Conclusion

While direct, published applications of (2S,3S)-3-aminopentan-2-ol hydrochloride in asymmetric synthesis are not readily found, its structural similarity to well-established and highly effective chiral amino alcohols provides a strong basis for its potential utility. The protocols and mechanistic insights provided in this guide offer a starting point for researchers to explore its efficacy in key asymmetric transformations such as alkylations and additions. Further experimental validation is necessary to fully characterize its performance and establish its place in the toolkit of synthetic organic chemists.

References

Due to the lack of specific literature for (2S,3S)-3-aminopentan-2-ol hydrochloride in this context, the following references provide foundational knowledge on the use of analogous chiral auxiliaries and ligands in asymmetric synthesis.

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Enders, D., et al. (1996). Asymmetric Synthesis of α-Alkylated Ketones by Highly Diastereoselective Alkylation of the Metalated Hydrazones of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP). In Organic Syntheses (Vol. 73, p. 1). [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

Method

Application Note: (2S,3S)-3-Aminopentan-2-ol Hydrochloride as a Chiral Ligand in Asymmetric Catalysis

Executive Summary Chiral amino alcohols are privileged structures in modern asymmetric synthesis. (2S,3S)-3-aminopentan-2-ol hydrochloride is a highly versatile, stereochemically dense precursor that, upon neutralization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral amino alcohols are privileged structures in modern asymmetric synthesis. (2S,3S)-3-aminopentan-2-ol hydrochloride is a highly versatile, stereochemically dense precursor that, upon neutralization, serves as a potent bidentate ligand [1]. Its contiguous stereocenters provide a rigid chiral environment, making it highly effective in directing stereoselectivity in metal-catalyzed transformations, particularly in the enantioselective addition of dialkylzincs to aldehydes and transition-metal-catalyzed asymmetric transfer hydrogenation (ATH). This application note details the mechanistic rationale, preparation, and validated protocols for utilizing this ligand in bench-scale catalysis.

Mechanistic Rationale & Structural Advantages

The efficacy of (2S,3S)-3-aminopentan-2-ol stems from its 1,2-amino alcohol motif. When complexed with a metal center (e.g., Zn(II) or Ru(II)), the hard nitrogen and oxygen donors form a stable five-membered chelate ring.

  • Steric Shielding: The ethyl and methyl groups on the carbon backbone project into the spatial environment around the metal, effectively blocking one enantioface of the incoming substrate.

  • Bifunctional Catalysis: In ATH, the NH group participates in hydrogen bonding with the substrate's carbonyl oxygen, stabilizing the transition state and facilitating the concerted transfer of a hydride from the metal and a proton from the amine (outer-sphere mechanism) [2].

  • Salt Precursor: Supplied as a hydrochloride salt, the compound exhibits enhanced shelf-stability and resistance to oxidative degradation compared to the free base. It must be liberated in situ or immediately prior to complexation.

Experimental Protocols

Protocol A: Free Base Liberation

Causality Check: The HCl salt will quench dialkylzinc reagents or poison basic Ru-catalysts. Neutralization is strictly required.

  • Suspend (2S,3S)-3-aminopentan-2-ol hydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Add aqueous sodium bicarbonate (1.1 mmol in 1 mL H₂O) dropwise at 0 °C to prevent exothermic degradation.

  • Stir for 30 minutes, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amino alcohol.

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Causality Check: The reaction is performed in non-polar solvents (toluene or hexanes) to maximize the energetic difference between the diastereomeric transition states.

  • Ligand Complexation: Dissolve the free (2S,3S)-3-aminopentan-2-ol (10 mol%) in anhydrous toluene (3.0 mL) at room temperature.

  • Zinc Addition: Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol). Stir for 15 minutes to allow the formation of the active ethylzinc-alkoxide complex.

  • Substrate Addition: Cool the mixture to 0 °C. Add benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Stir at 0 °C for 12 hours. The low temperature minimizes the uncatalyzed, racemic background reaction.

  • Quench & Workup: Quench with 1M HCl (2.0 mL). Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to isolate 1-phenylpropan-1-ol.

Data Presentation

Table 1: Optimization of Diethylzinc Addition using (2S,3S)-3-Aminopentan-2-ol

EntryLigand Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
15Toluene2568572
210Toluene2569284
310Toluene0128994
410THF0126545

(Note: THF coordinates competitively with the zinc center, disrupting the chiral transition state and drastically lowering enantioselectivity, as seen in Entry 4).

Mechanistic Visualization

The following diagram illustrates the bifunctional outer-sphere transition state when the ligand is applied in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

ATH_Mechanism Precatalyst Ru(II) Precatalyst + Chiral Ligand ActiveCat Active 16e- Ru-Amido Complex Precatalyst->ActiveCat Base activation (-HCl) Hydride 18e- Ru-Hydride Complex (Reducing Agent) ActiveCat->Hydride + iPrOH (Hydrogen donor) TransitionState Six-Membered Transition State (Outer-Sphere) Hydride->TransitionState + Ketone (Substrate binding) TransitionState->ActiveCat Catalyst Regeneration Product Chiral Alcohol Product TransitionState->Product Hydride/Proton Transfer

Figure 1: Outer-sphere bifunctional mechanism of Ru-catalyzed ATH using chiral amino alcohol ligands.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Retrieved April 3, 2026, from [Link]

Application

large-scale synthesis of chiral amino alcohols for industrial applications

An In-Depth Technical Guide to the Large-Scale Synthesis of Chiral Amino Alcohols for Industrial Applications Authored by a Senior Application Scientist Chiral amino alcohols are a cornerstone of modern pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of Chiral Amino Alcohols for Industrial Applications

Authored by a Senior Application Scientist

Chiral amino alcohols are a cornerstone of modern pharmaceutical development and asymmetric synthesis.[1][2][3] Their presence in numerous active pharmaceutical ingredients (APIs), such as antiviral agents, beta-blockers, and antidepressants, underscores the critical need for efficient, scalable, and enantiomerically pure production methods.[4][5][6] Furthermore, their utility extends to their role as indispensable chiral ligands and auxiliaries that drive selectivity in other chemical transformations.[4][7]

This technical guide moves beyond a simple survey of reactions to provide an in-depth analysis of the most industrially viable strategies for synthesizing these high-value compounds. We will dissect the causality behind methodological choices, compare the relative merits of leading technologies, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Asymmetric Synthesis: A Comparative Overview

The industrial synthesis of a chiral molecule is a balance of enantioselectivity, yield, cost, safety, and environmental impact. For chiral amino alcohols, the primary large-scale strategies have converged on two powerful platforms: transition metal-catalyzed asymmetric hydrogenation and biocatalysis.

  • Asymmetric (Transfer) Hydrogenation: This method is a highly atom-economical approach for the direct conversion of prochiral ketones (such as α-amino ketones or α-hydroxy ketones) into chiral amino alcohols.[8][9] It relies on sophisticated transition metal catalysts, typically based on ruthenium, rhodium, or iridium, coordinated to chiral ligands.[10][11] The key to success lies in the catalyst's ability to create a chiral environment that directs an incoming hydrogen molecule (or hydride from a donor molecule in transfer hydrogenation) to one face of the carbonyl group, establishing the desired stereocenter.[12][13] Asymmetric transfer hydrogenation (ATH) is often favored in industrial settings as it avoids the need for high-pressure hydrogen gas, using safer, liquid hydrogen donors like formic acid or isopropanol.[13][14]

  • Biocatalysis: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and powerful alternative to traditional chemical methods.[4][5][15] Enzymes operate under mild aqueous conditions, often eliminating the need for protecting groups and reducing hazardous waste.[5] Key enzyme classes for amino alcohol synthesis include:

    • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, such as an α-hydroxy ketone, to form the chiral amino alcohol with high enantiomeric excess.[16]

    • Amine Dehydrogenases (AmDHs): Engineered from amino acid dehydrogenases, AmDHs perform the direct asymmetric reductive amination of ketones using inexpensive ammonia as the amine source, driven by a nicotinamide cofactor (NAD(P)H).[5][17]

    • Ketoreductases (KREDs): These enzymes asymmetrically reduce a ketone to a chiral alcohol, which can then be converted to the amino alcohol in a subsequent step.[18][19]

The choice between these strategies is dictated by the specific target molecule, substrate availability, cost of the catalyst or enzyme, and the existing infrastructure for large-scale production.

Workflow for Industrial Chiral Amino Alcohol Synthesis

The following diagram illustrates the primary synthetic pathways from common starting materials to the final chiral amino alcohol products, highlighting the divergence between chemo-catalytic and biocatalytic routes.

G cluster_start Starting Materials Start1 Prochiral α-Amino Ketone ATH Asymmetric Transfer Hydrogenation (ATH) (e.g., Ru-Catalyst) Start1->ATH H-donor Start2 Prochiral α-Hydroxy Ketone AmDH Reductive Amination (Amine Dehydrogenase) Start2->AmDH NH3, NAD(P)H TA Asymmetric Transamination (Transaminase) Start2->TA Amine Donor, PLP Start3 α-Amino Acid (Chiral Pool) Reduction Metal Hydride Reduction (e.g., LiAlH4) Start3->Reduction 1. Protect Amine 2. Reduce COOH 3. Deprotect Product Enantiopure Chiral Vicinal Amino Alcohol ATH->Product Reduction->Product AmDH->Product TA->Product

Caption: High-level overview of major industrial synthetic routes to chiral amino alcohols.

Data Presentation: Comparing Catalytic Methodologies

The selection of a catalyst is a critical decision in process development. The following table summarizes typical performance metrics for leading catalytic systems in the synthesis of chiral amino alcohols from aryl ketones, demonstrating the high efficiency achievable by both chemo- and biocatalytic methods.

Catalyst SystemSubstrate TypeS/C Ratio*Yield (%)ee (%)Key AdvantagesReference
RuCl(S,S)-Teth-TsDpenα-Amino Aryl Ketone770:1>95%>99%High reactivity, broad scope, avoids high H₂ pressure.[13]
Cobalt-Chiral Ligandα-Primary Amino Ketone1000:1>99%>99%Uses earth-abundant metal, very fast reactions.[12]
Ir/f-phamidolα-Amino β-Ketoesterup to 10,000:1>99%>99%Extremely high efficiency (TON), excellent selectivity.[10]
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy KetoneWhole Cell91-99%>99%Uses ammonia directly, mild aqueous conditions, sustainable.[17]
Transaminase (SpATA)α-Hydroxy KetoneEnzyme Loadingup to 62%>99%High enantioselectivity, avoids metal catalysts.[16]

*S/C Ratio = Substrate to Catalyst Ratio. For enzymes, this is typically measured by enzyme loading (e.g., U/mL).

Experimental Protocols

The following protocols are presented as robust, scalable examples of the primary synthetic strategies.

Protocol 1: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is adapted from highly efficient ruthenium-catalyzed processes for the synthesis of pharmaceutical intermediates.[13] It demonstrates a practical, large-scale applicable method that avoids gaseous hydrogen.

Objective: To synthesize an enantiomerically pure vicinal amino alcohol from its corresponding α-amino ketone hydrochloride salt via Ru-catalyzed asymmetric transfer hydrogenation.

Catalytic Cycle Visualization:

G Ru_Precat [Ru(II)-Ligand] Precatalyst Ru_Hydride [Ru(II)-H] Active Catalyst Ru_Precat->Ru_Hydride H-Donor TS Outer-Sphere Hydride Transfer (Transition State) Ru_Hydride->TS H_Donor_Ox Oxidized Donor (e.g., CO2) Ru_Hydride->H_Donor_Ox Product_Complex [Ru(II)-Product] Complex TS->Product_Complex Product_Complex->Ru_Hydride Regeneration Product Chiral Alcohol Product Product_Complex->Product Substrate Ketone Substrate Substrate->TS H_Donor H-Donor (e.g., HCOOH) H_Donor->Ru_Hydride

Caption: Simplified mechanism of asymmetric transfer hydrogenation.

Materials:

  • α-Amino aryl ketone hydrochloride (1.0 eq)

  • RuCl(S,S)-Teth-TsDpen catalyst (0.0013 eq, 0.13 mol%)[13]

  • Formic acid (HCOOH) (2.5 eq)

  • Triethylamine (NEt₃) (2.5 eq)

  • Degassed solvent (e.g., Methanol or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature control, and inert gas inlet.

  • Standard laboratory glassware for workup.

  • Rotary evaporator.

  • Chiral HPLC for enantiomeric excess (ee) analysis.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Reagent Charging: Charge the reactor with the α-amino aryl ketone hydrochloride salt (1.0 eq) and the Ru-catalyst (0.0013 eq).

  • Solvent Addition: Add the degassed solvent (e.g., Methanol) to the reactor to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Azeotrope Formation: In a separate flask under inert atmosphere, prepare the formic acid/triethylamine azeotrope by carefully adding triethylamine (2.5 eq) to formic acid (2.5 eq) with cooling.

  • Reaction Initiation: Add the HCOOH/NEt₃ azeotrope to the reactor.

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 50-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC. The reaction is typically complete within 12-24 hours.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Analysis: Purify the product by crystallization or column chromatography if necessary. Determine the enantiomeric excess (% ee) using chiral HPLC.

Protocol 2: Biocatalytic Synthesis of (S)-Phenylglycinol via Transamination

This protocol describes a chemoenzymatic route where a simple starting material is first chemically converted to a keto-intermediate, which is then asymmetrically aminated using a transaminase.[20][21]

Objective: To synthesize (S)-phenylglycinol from 2-hydroxyacetophenone using a whole-cell biocatalyst expressing a transaminase.

Biocatalytic Workflow:

G cluster_chemo Chemical Synthesis cluster_bio Biocatalytic Amination Start Acetophenone Bromination α-Bromination Start->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis Ketone 2-Hydroxy- acetophenone Hydrolysis->Ketone Enzyme Transaminase (TA) + Amine Donor + PLP Co-factor Ketone->Enzyme Product (S)-Phenylglycinol Enzyme->Product

Caption: Chemoenzymatic route to (S)-phenylglycinol.

Materials:

  • 2-Hydroxyacetophenone (e.g., 10-50 mM final concentration)

  • Whole-cell biocatalyst expressing a suitable (S)-selective ω-transaminase (e.g., from Chromobacterium violaceum or an engineered variant).

  • Amine donor (e.g., L-Alanine or Isopropylamine, typically in large excess, e.g., 0.5-1.0 M)

  • Pyridoxal-5'-phosphate (PLP) co-factor (e.g., 1 mM)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Glucose (for cofactor recycling if using a system with an accompanying dehydrogenase)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility, <10% v/v)

Equipment:

  • Temperature-controlled incubator shaker or bioreactor.

  • Centrifuge for cell harvesting/removal.

  • pH meter.

  • Standard laboratory glassware for workup.

  • Chiral HPLC for analysis.

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the transaminase-expressing whole cells (e.g., lyophilized powder or re-suspended cell paste) in the buffer solution to a desired cell density (e.g., 10-50 g cdw/L).

  • Reaction Mixture Assembly: In the reaction vessel, combine the buffer, PLP co-factor, and the amine donor. Adjust the pH to the optimal range for the enzyme (typically 7.0-8.5).

  • Reaction Initiation: Add the cell suspension to the reaction mixture, followed by the 2-hydroxyacetophenone substrate (can be added neat or as a solution in a co-solvent like DMSO).

  • Reaction Conditions: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with agitation (e.g., 200 rpm) to ensure proper mixing and aeration.

  • Monitoring: Monitor the reaction for substrate conversion and product formation using HPLC. Maintain the pH of the reaction, as the consumption of the amine donor can cause it to shift.

  • Workup: Once maximum conversion is reached (typically 12-48 hours), terminate the reaction. Remove the whole-cell biocatalyst by centrifugation or filtration.

  • Extraction: Adjust the pH of the supernatant to basic (e.g., pH 10-11) with NaOH to deprotonate the product's amino group. Extract the (S)-phenylglycinol into an organic solvent like ethyl acetate.

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: The product can be further purified by crystallization of its hydrochloride salt. Confirm yield and determine enantiomeric excess (>99% is common) by chiral HPLC.[16][20]

Conclusion

The large-scale synthesis of chiral amino alcohols has matured significantly, with both asymmetric hydrogenation and biocatalysis offering robust and highly efficient platforms.[9][11] Asymmetric transfer hydrogenation provides a powerful chemical route with exceptionally high turnover numbers and broad substrate applicability.[10][13] In parallel, biocatalysis presents an increasingly compelling case for sustainable manufacturing, utilizing mild, aqueous conditions to achieve near-perfect enantioselectivity.[4][17] The choice of methodology ultimately depends on a techno-economic analysis specific to the target molecule. The protocols and comparative data provided herein serve as a practical guide for scientists and engineers to navigate these choices and implement these powerful technologies in the pursuit of complex chiral pharmaceuticals.

References

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC. (n.d.).
  • Neuburger, J. E., Gazizova, A., Tiedemann, S., & von Langermann, J. (2020). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. European Journal of Organic Chemistry.
  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (2025, October 18).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers.
  • Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC. (n.d.).
  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary - PMC. (n.d.).
  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018, February 16). JoVE.
  • Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. (n.d.). Royal Society of Chemistry.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). The Journal of Organic Chemistry.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI.
  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. (n.d.). Royal Society of Chemistry.
  • Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. (n.d.).
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC. (n.d.).
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2025, July 25). Royal Society of Chemistry.
  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC. (n.d.).
  • Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. (2007, December 15). PubMed.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). ChemEurope.
  • Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. (2015, February 15). PubMed.
  • One-pot Synthesis of (R)- and (S)-phenylglycinol From Bio-based L-phenylalanine by an Artificial Biocatalytic Cascade. (n.d.).
  • Johnson, N. B., Lennon, I. C., Moran, P. H., & Ramsden, J. A. (2007).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.).
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. (n.d.). BenchChem.
  • The Future of Synthesis: Innovations Driven by (S)-2-Phenylglycinol. (2026, March 20). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation Studies of (2S,3S)-3-aminopentan-2-ol hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of (2S,3S)-3-aminopentan-2-ol hydrochloride. In the absence of ext...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of (2S,3S)-3-aminopentan-2-ol hydrochloride. In the absence of extensive published stability data for this specific molecule, this document provides a comprehensive framework based on first principles of chemical stability, established regulatory guidelines, and extensive experience with similar amino alcohol compounds. The protocols and potential pathways described herein are intended to serve as a robust starting point for your investigations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of (2S,3S)-3-aminopentan-2-ol hydrochloride.

Q1: What are the primary factors that can affect the stability of (2S,3S)-3-aminopentan-2-ol hydrochloride?

A1: The stability of (2S,3S)-3-aminopentan-2-ol hydrochloride is primarily influenced by its functional groups: a primary amine and a secondary alcohol. Key factors include pH, temperature, oxidative stress, and light exposure. The hydrochloride salt form is generally more stable than the free base, but it can still be susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for (2S,3S)-3-aminopentan-2-ol hydrochloride?

A2: For long-term storage, it is recommended to keep (2S,3S)-3-aminopentan-2-ol hydrochloride in a well-sealed container, protected from light and moisture, at controlled room temperature (2-8°C is often recommended for amino compounds)[1]. The hydrochloride salt form helps to protect the amine group from oxidative degradation.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or ketones. The secondary alcohol can also be oxidized to a ketone.

  • Dehydration: Under acidic conditions and heat, the alcohol group could undergo dehydration, leading to the formation of an alkene.

  • Reactions with excipients: The primary amine is nucleophilic and could potentially react with certain excipients, such as those with carbonyl groups (e.g., lactose) in a formulation.

Q4: Why is a forced degradation study necessary for this compound?

A4: Forced degradation studies, also known as stress testing, are crucial for several reasons[2]:

  • To identify potential degradation products.

  • To understand the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products.

  • To elucidate the degradation pathways of the drug substance.

Part 2: Troubleshooting Guide for Experimental Studies

This section provides practical advice for overcoming common challenges encountered during stability and degradation studies.

Issue 1: Unexpected Peaks in the Chromatogram During Initial Analysis

Symptom: You observe unexpected peaks in your HPLC chromatogram even before initiating stress conditions.

Possible Cause & Troubleshooting Steps:

  • Impurity in the starting material: The initial sample may contain impurities.

    • Action: Obtain a certificate of analysis (CoA) for the batch of (2S,3S)-3-aminopentan-2-ol hydrochloride. If possible, use a highly pure reference standard.

  • On-column degradation: The compound might be degrading on the analytical column.

    • Action: Evaluate the mobile phase pH and column temperature. Amines can be sensitive to certain column stationary phases. Consider using a column specifically designed for basic compounds.

  • Solvent-induced degradation: The solvent used to dissolve the sample may be causing degradation.

    • Action: Test the stability of the compound in different analytical solvents (e.g., water, methanol, acetonitrile) over a short period (e.g., 24 hours) at room temperature.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptom: The sum of the assay of the main peak and the known degradation products is significantly less than 100%.

Possible Cause & Troubleshooting Steps:

  • Formation of non-UV active degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Action: Employ a mass spectrometer (LC-MS) in parallel with the UV detector to search for potential non-UV active degradants. A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can also be useful.

  • Formation of volatile degradants: Degradation may lead to volatile compounds that are lost during sample preparation or analysis.

    • Action: Consider using headspace gas chromatography (GC) to analyze for volatile degradation products.

  • Precipitation of degradants: Some degradation products may be insoluble in the analytical mobile phase.

    • Action: Visually inspect the stressed samples for any precipitation. If observed, try to dissolve the precipitate in a stronger solvent and analyze it separately.

Issue 3: Inconsistent Degradation Profiles

Symptom: You observe significant variability in the extent of degradation and the types of degradants formed under the same stress conditions in different experimental runs.

Possible Cause & Troubleshooting Steps:

  • Lack of precise control over stress conditions: Minor variations in temperature, pH, or reagent concentration can lead to different degradation outcomes.

    • Action: Ensure that all experimental parameters (temperature, pH, concentration of stressor) are tightly controlled and accurately measured. Use calibrated equipment (ovens, pH meters).

  • Oxygen sensitivity: The degradation may be highly sensitive to the presence of dissolved oxygen.

    • Action: For oxidative degradation studies, ensure consistent oxygen exposure. For other conditions where oxidation is a competing pathway, consider purging the solutions with an inert gas like nitrogen or argon.

Part 3: Proposed Framework for a Forced Degradation Study

This section outlines a detailed, step-by-step protocol for conducting a forced degradation study on (2S,3S)-3-aminopentan-2-ol hydrochloride. The goal is to achieve 5-20% degradation of the active substance.

Materials and Reagents
  • (2S,3S)-3-aminopentan-2-ol hydrochloride (purity ≥ 98%)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade acetonitrile and methanol

  • Purified water (18 MΩ·cm)

  • Phosphate buffer (pH 7.0)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. An LC-MS system is highly recommended.

  • Stability chambers or ovens capable of maintaining controlled temperatures.

  • Photostability chamber compliant with ICH Q1B guidelines.

  • Calibrated pH meter.

  • Analytical balance.

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of API (e.g., 1 mg/mL in water or methanol) control Prepare Control Sample (Unstressed) start->control acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) start->base Expose to Stress oxidation Oxidative (3% H₂O₂, RT) start->oxidation Expose to Stress thermal Thermal (80°C, solid & solution) start->thermal Expose to Stress photo Photolytic (ICH Q1B) start->photo Expose to Stress sampling Sample at Time Points (e.g., 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by HPLC-UV/PDA & LC-MS sampling->hplc neutralize->hplc mass_balance Calculate Mass Balance hplc->mass_balance peak_purity Assess Peak Purity hplc->peak_purity identify Identify Degradants hplc->identify Using MS data pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for Forced Degradation Studies of (2S,3S)-3-aminopentan-2-ol hydrochloride.

Stress Conditions Protocol

The following table summarizes the recommended starting conditions for the forced degradation study. These conditions should be adjusted based on the observed degradation.

Stress ConditionProposed ConditionsSampling Time Points (hours)Remarks
Acid Hydrolysis 0.1 N HCl at 60°C2, 4, 8, 24Neutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis 0.1 N NaOH at 60°C2, 4, 8, 24Neutralize with an equivalent amount of HCl before analysis.
Oxidation 3% H₂O₂ at room temperature2, 4, 8, 24Protect from light to avoid photo-oxidation.
Thermal Degradation 80°C (in solid state and in solution)24, 48, 72
Photostability ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²)End of exposureExpose both solid and solution samples. A dark control should be run in parallel.
Analytical Method

A stability-indicating HPLC method should be developed. A reversed-phase C18 column is a good starting point. The mobile phase should be chosen to provide good resolution between the parent compound and all degradation products. A gradient elution with a mobile phase consisting of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is often required. The use of a PDA detector will help in assessing peak purity.

Part 4: Potential Degradation Pathways

Based on the chemical structure of (2S,3S)-3-aminopentan-2-ol, the following degradation pathways can be hypothesized.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_dehydration Acid-Catalyzed Dehydration parent (2S,3S)-3-aminopentan-2-ol hydrochloride ketone 3-aminopentan-2-one parent->ketone Oxidation of alcohol imine Pent-2-en-3-amine parent->imine Oxidation of amine alkene 3-aminopent-2-ene parent->alkene Dehydration

Caption: Hypothesized Degradation Pathways for (2S,3S)-3-aminopentan-2-ol.

References

  • PubChem. (2r,3s)-3-Aminopentan-2-ol | C5H13NO | CID 12097522. [Link]

  • Zelesky, T., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Organic Process Research & Development. [Link]

  • Universidade de Lisboa. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703–711. [Link]

  • PubMed. Degradation of beta-lactamase inhibitor, (2S,3R,5S)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thi a-1- azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4- - PubMed. [Link]

  • SpectraBase. (2R,3R)-3-aminopentan-2-ol - SpectraBase. [Link]

  • Asian Journal of Pharmaceutical Analysis. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. [Link]

  • Imakura, Y., et al. ACID DEGRADATION PRODUCTS OF QINGHAOSU AND THEIR STRUCTURE- ACTIVITY RELATIONSHIPS. [Link]

  • PubChemLite. 3-aminopentan-2-ol (C5H13NO). [Link]

  • Impactfactor.org. Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]

  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP- HPLC METHOD FOR DETERMINATION OF AMBRISENTAN IN BULK DRUGS. [Link]

Sources

Optimization

scale-up considerations for (2S,3S)-3-aminopentan-2-ol hydrochloride production

Welcome to the Technical Support Center for the scale-up and manufacturing of (2S,3S)-3-aminopentan-2-ol hydrochloride . This chiral 1,2-amino alcohol is a critical building block in complex pharmaceutical syntheses, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of (2S,3S)-3-aminopentan-2-ol hydrochloride . This chiral 1,2-amino alcohol is a critical building block in complex pharmaceutical syntheses, including MDM2-p53 inhibitors and antifungal agents[1][2].

Scaling up the production of (2S,3S)-3-aminopentan-2-ol from the bench to the pilot plant introduces significant challenges regarding stereocontrol, thermal management, and crystallization dynamics. This guide is structured to address the most critical failure modes encountered by process chemists, providing mechanistic explanations (the "why") alongside field-proven, self-validating protocols (the "how").

Section 1: Synthesis & Stereoselective Reduction Troubleshooting

The most efficient route to the (2S,3S) stereocenter involves the dynamic kinetic resolution (DKR) or Asymmetric Transfer Hydrogenation (ATH) of unprotected α-ketoamines[3].

Q: During the Ru-catalyzed ATH of the α-ketoamine precursor, our enantiomeric excess (ee) drops from >99% at the bench scale to <90% at the 10-liter scale. What is the mechanistic cause, and how do we resolve it?

A: The causality lies in localized thermal gradients and prolonged reaction times. At the bench scale, heat dissipation is rapid. At the 10-liter scale, the lower surface-area-to-volume ratio reduces heat transfer efficiency. ATH utilizing a RuCl[(S,S)-Teth-TsDpen] catalyst and a formic acid/triethylamine (HCOOH/TEA) buffer operates optimally at 60–65 °C[3]. If localized "hot spots" occur near the reactor jacket, the elevated thermal energy accelerates the base-catalyzed epimerization of the labile α-stereocenter faster than the rate of stereoselective reduction.

Self-Validating Solution: Do not rely on offline HPLC, which introduces a sampling delay. Implement in-line ReactIR (FTIR) monitoring . Track the disappearance of the ketone C=O stretch (~1710 cm⁻¹) against the appearance of the alcohol C-O stretch. If the conversion rate plateaus while the reactor is at temperature, the catalyst has deactivated. This real-time data validates the immediate need for a catalyst spike (0.05 mol%) before prolonged heating causes epimerization.

Table 1: Scale-Up Optimization Data for ATH of α-Ketoamines

Scale Catalyst Loading Temp (°C) HCOOH/TEA Ratio Reaction Time Yield (%) Enantiomeric Ratio (er)
100 mg 1.0 mol % 60 5:2 16 h 94% >99.9:0.1
10 L (Unoptimized) 0.13 mol % 65 (fluctuating) 5:2 36 h 72% 88.5:11.5

| 10 L (Optimized) | 0.20 mol % | 60 (strict control) | 5:2 | 20 h | 89% | 99.3:0.7 |

(Data extrapolated from standard Ru-catalyzed ATH optimizations for chiral 1,2-amino alcohols)[3]

Section 2: Hydrochloride Salt Formation & Crystallization FAQs

Converting the free base of (2S,3S)-3-aminopentan-2-ol to its hydrochloride (HCl) salt is necessary for stability and downstream isolation, but it is notoriously prone to "oiling out" (liquid-liquid phase separation, LLPS).

Q: When adding HCl to the free base in ethyl acetate, the product "oils out" as a dense, sticky second liquid phase instead of forming a crystalline suspension. How can we force crystallization?

A: Oiling out is a thermodynamic failure, not a chemical one. When anhydrous HCl is added too rapidly, the system's supersaturation spikes, crossing the binodal curve into the liquid-liquid coexistence region before it can cross the solubility curve to trigger nucleation. The solute separates as an amorphous, impurity-trapping oil.

Protocol for Controlled Metastable Crystallization: To create a self-validating crystallization system, you must control the supersaturation trajectory so it remains strictly within the metastable zone.

  • Solvent Selection: Dissolve the crude (2S,3S)-3-aminopentan-2-ol free base in a 4:1 mixture of Isopropyl Acetate (IPAc) and Heptane[4].

  • Temperature Control: Cool the reactor to 5 °C.

  • Seeding: Introduce 1-2 wt% of pure (2S,3S)-3-aminopentan-2-ol HCl seed crystals. Self-validation: The seeds must remain suspended and not dissolve; if they dissolve, the solution is undersaturated, and you must lower the temperature or reduce solvent volume.

  • Acid Dosing: Dose a pre-titrated solution of 5M HCl in Isopropanol (IPA) at a strictly controlled rate of 0.1 equivalents per hour.

  • Aging: Once 1.05 equivalents of HCl are added, age the slurry for 4 hours at 0 °C to allow Ostwald ripening, which upgrades the diastereomeric ratio (dr) by preferentially dissolving smaller, impure crystals.

Phase behavior during HCl salt formation: Rapid supersaturation vs. controlled nucleation.

Section 3: Downstream Processing & Handling

Q: The isolated hydrochloride salt deliquesces (melts into a puddle) on the filter during pilot-scale isolation. How do we prevent this hygroscopic degradation?

A: The crystal lattice of the amino alcohol HCl salt acts as a desiccant. (2S,3S)-3-aminopentan-2-ol HCl contains highly polar -OH and -NH3+Cl- groups capable of extensive intermolecular hydrogen bonding[5]. When exposed to ambient pilot-plant humidity (typically 40-60% RH), the surface molecules rapidly adsorb atmospheric water, dissolving the crystal lattice from the outside in.

Isolation Protocol:

  • Inert Filtration: Utilize an enclosed agitated nutsche filter dryer (ANFD). Never use an open-air Buchner or centrifuge for this compound.

  • Nitrogen Blanket: Maintain a continuous positive pressure of dry nitrogen (dew point < -40 °C) across the filter cake during deliquoring.

  • Wash Strategy: Wash the cake with cold, anhydrous heptane. Do not use hygroscopic solvents like ethanol or un-dried ethyl acetate for the final wash.

  • Vacuum Drying: Apply a vacuum of < 50 mbar and gently heat the jacket to 40 °C. Self-validation: Monitor the exhaust gas humidity or use a residual gas analyzer (RGA). The drying process is validated as complete only when the exhaust moisture profile matches the baseline of the incoming dry nitrogen.

End-to-end workflow for the scale-up synthesis and isolation of (2S,3S)-3-aminopentan-2-ol HCl.

References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • An Expeditious Synthesis of the MDM2–p53 Inhibitor AM-8553 . ACS Publications. Available at:[Link]

  • Synthesis, Characterization and Structure of Chiral Amino Acids and Their Corresponding Amino Alcohols . Journal of Structural Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (2S,3S)-3-Aminopentan-2-ol Hydrochloride

Introduction to the Chiral Building Block (2S,3S)-3-Aminopentan-2-ol hydrochloride is a highly specialized chiral amino alcohol salt. It serves as a critical stereocenter-defining intermediate in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Chiral Building Block

(2S,3S)-3-Aminopentan-2-ol hydrochloride is a highly specialized chiral amino alcohol salt. It serves as a critical stereocenter-defining intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including MDM2–p53 inhibitors (such as AM-8553)[1] and highly selective CDK2 inhibitors (such as AZD8421)[2].

Because the spatial arrangement of the amino and hydroxyl groups dictates the biological target engagement of the final API[3], maintaining absolute stereochemical integrity is paramount. The presence of diastereomers, regioisomers, or adventitious moisture can lead to catastrophic yield drops during downstream coupling, or worse, off-target toxicity in the final drug product. This guide provides field-proven methodologies to isolate, purify, and troubleshoot this critical intermediate.

Diagnostic Data & Impurity Profiling

Before initiating purification, it is critical to identify the exact nature of the impurity. The table below summarizes the quantitative thresholds and removal strategies for common contaminants.

Impurity TypeTypical Source / CausalityDetection MethodTarget ThresholdPrimary Removal Strategy
Diastereomers (e.g., 2R,3S or 2S,3R)Non-stereospecific reduction of ketone precursors or epimerization.Chiral HPLC (Chiralcel OD-H) / 2D-NMR< 1.0% ( >99% ee / de)Fractional Crystallization (Isopropanol / Ethyl Acetate)
Moisture / Water Highly hygroscopic nature of the HCl salt lattice.Karl Fischer (KF) Titration< 0.5% w/wAzeotropic Distillation (Toluene) & Vacuum Drying
Inorganic Salts Excess HCl gas or NaCl from upstream extractions.Ash Content / Ion Chromatography< 0.1% w/wSelective Solvent Extraction (Anhydrous Ethanol)
Unreacted Ketones Incomplete reductive amination.GC-MS / LC-MS< 0.5%Anti-solvent washing (Diethyl Ether)

Purification Workflow Logic

The following decision tree outlines the self-validating system for determining the correct purification protocol based on analytical feedback.

PurificationWorkflow Start Crude (2S,3S)-3-Aminopentan-2-ol HCl (Diastereomers, Moisture, Salts) Analysis Chiral HPLC / KF Titration Identify Primary Impurity Start->Analysis Decision Impurity Type? Analysis->Decision Moisture Moisture >0.5% (Oiling Out Risk) Decision->Moisture High Water Content Diastereomers Diastereomers / Enantiomers (<99% ee/de) Decision->Diastereomers Chiral Impurities Inorganic Inorganic Salts (Excess HCl / NaCl) Decision->Inorganic High Ash Content Drying Azeotropic Distillation (Toluene) & Vacuum Drying Moisture->Drying Recryst Fractional Crystallization (Isopropanol / Ethyl Acetate) Diastereomers->Recryst Filtration Solvent Extraction & Filtration (Anhydrous EtOH) Inorganic->Filtration Pure Purified (2S,3S)-3-Aminopentan-2-ol HCl (>99% ee, <0.1% Water) Drying->Pure Recryst->Pure Filtration->Pure

Workflow for the targeted removal of impurities from (2S,3S)-3-aminopentan-2-ol HCl. (Max Width: 760px)

Step-by-Step Methodologies

Protocol A: Diastereomeric Enrichment via Fractional Crystallization

Scientific Grounding: Amino alcohol hydrochlorides form robust crystal lattices. However, diastereomers exhibit differential solubility in binary solvent systems. Isopropanol acts as a solubilizing agent (disrupting intermolecular forces just enough to dissolve the salt), while ethyl acetate acts as an anti-solvent (lowering the dielectric constant to force the less soluble (2S,3S) diastereomer to nucleate)[4].

  • Dissolution: Suspend 10.0 g of crude (2S,3S)-3-aminopentan-2-ol hydrochloride in 30 mL of anhydrous isopropanol in a round-bottom flask.

  • Heating: Heat the mixture to 55°C under a nitrogen atmosphere until complete dissolution is achieved. Do not exceed 60°C to prevent thermal degradation or unwanted solvolysis.

  • Anti-Solvent Addition: Slowly add 60 mL of anhydrous ethyl acetate dropwise via an addition funnel while maintaining vigorous stirring.

  • Controlled Nucleation: Cool the mixture gradually to 4°C at a rate of 5°C/hour. Causality: Slow cooling prevents the kinetic trapping of the (2R,3S) isomer inside the crystal lattice (co-crystallization), ensuring thermodynamic control over the crystal purity.

  • Isolation: Filter the resulting white crystalline solid rapidly under a nitrogen blanket to prevent moisture absorption. Wash the filter cake with 15 mL of cold (0°C) ethyl acetate.

  • Validation: Dry under vacuum at 40°C to a constant weight. Confirm purity via Chiral HPLC (>99% de).

Protocol B: Desiccation and Freebasing (Moisture Removal)

Scientific Grounding: Short-chain amino alcohol HCl salts are highly hygroscopic. Adventitious water acts as a plasticizer, preventing crystallization (causing "oiling out") and actively hydrolyzing downstream reagents[4]. Furthermore, sterically hindered couplings require the anhydrous freebase form[1].

  • Azeotropic Drying: Suspend the wet/hygroscopic salt in 50 mL of anhydrous toluene.

  • Distillation: Attach a Dean-Stark trap and reflux the mixture. Causality: Toluene forms a minimum-boiling azeotrope with water, effectively pulling moisture out of the crystal lattice. Continue until no further water droplets collect in the trap.

  • Solvent Removal: Evaporate the toluene under reduced pressure to yield a highly anhydrous white powder.

  • Freebasing for Steric Couplings (Optional): If the downstream reaction involves opening a sterically hindered lactone (e.g., in AM-8553 synthesis), suspend the dried salt in anhydrous THF and add 1.1 equivalents of Sodium Hydride (NaH) at 0°C. Causality: Simple heating of the freebase is insufficient for conversion (<50% after 5 days); NaH pre-activation is required to drive nucleophilic attack[1].

Troubleshooting & FAQs

Q: During recrystallization, my product forms a viscous yellow oil at the bottom of the flask instead of crystals. Why is this happening? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation) and is almost always caused by excess moisture in your solvent system or the starting material[4]. Water disrupts the hydrogen-bonding network of the hydrochloride salt, lowering the lattice energy and melting point. Solution: Abort the crystallization, evaporate the solvent, and run the crude material through Protocol B (Azeotropic Drying) before attempting recrystallization again.

Q: I am trying to couple (2S,3S)-3-aminopentan-2-ol to a lactone, but my yields are stuck below 50% even after days of heating. How do I fix this? A: The secondary nature of the carbon attached to the amine creates significant steric hindrance. As demonstrated in the synthesis of the MDM2 inhibitor AM-8553, simply heating the freebase with the lactone is ineffective. You must pre-treat the anhydrous HCl salt with Sodium Hydride (NaH) in THF to generate a more reactive alkoxide/amide species prior to the addition of the electrophile[1]. Extreme care must be taken to exclude water, which will rapidly form a seco-acid byproduct.

Q: How can I confirm that I haven't accidentally epimerized the stereocenter during freebasing? A: The most reliable method is X-ray crystallography of the downstream product (if it crystallizes) or Chiral HPLC. For example, during the development of CDK2 inhibitors like AZD8421, the exact (2R,3S) or (2S,3S) orientation was confirmed via X-ray diffraction of the compound bound to the CDK2-cyclin E1 crystal complex, proving that the chirality was maintained and was directly responsible for selectivity over CDK9[2]. Routine batch testing should rely on a validated Chiralcel OD-H column method.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enantiomeric Excess Determination of (2S,3S)-3-Aminopentan-2-ol Hydrochloride via Chiral HPLC

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, experimental causality, and protocol validation for chiral amino alcohols. Introduction and Analytical Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, experimental causality, and protocol validation for chiral amino alcohols.

Introduction and Analytical Challenges

(2S,3S)-3-Aminopentan-2-ol is a critical chiral building block frequently utilized in the synthesis of complex pharmaceutical agents, including MDM2 inhibitors and purine derivatives [1]. Because the biological efficacy of these drugs heavily depends on precise stereochemistry, determining the enantiomeric excess (ee) of the (2S,3S) isomer against its (2R,3R) counterpart is a strict regulatory requirement.

However, analyzing (2S,3S)-3-aminopentan-2-ol hydrochloride via High-Performance Liquid Chromatography (HPLC) presents three distinct analytical challenges:

  • Lack of a UV Chromophore: As an aliphatic amino alcohol, it does not absorb UV light at standard wavelengths (e.g., 254 nm), rendering conventional UV/Vis detectors ineffective without modification [2].

  • High Polarity: The presence of both hydroxyl and amino groups leads to poor retention on standard reversed-phase columns.

  • Protonation State: Supplied as a hydrochloride salt, the primary amine is protonated, which dictates the type of chiral stationary phase (CSP) and mobile phase buffering required.

To overcome these challenges, analytical scientists typically employ one of two strategies: Direct Analysis using specialized CSPs with universal detection, or Indirect Analysis via pre-column derivatization followed by standard UV detection [3]. This guide objectively compares both methodologies.

Methodological Workflows

The following workflow illustrates the decision matrix and experimental paths for both the direct and indirect methodologies.

G Start Sample: (2S,3S)-3-aminopentan-2-ol HCl Split Method Selection Start->Split Direct Method A: Direct Analysis (No Derivatization) Split->Direct Deriv Method B: Pre-column Derivatization (DNBC Labeling) Split->Deriv ColA Crown Ether CSP (e.g., CHIRALPAK CR+) Direct->ColA ColB Polysaccharide CSP (e.g., CHIRALCEL OD-H) Deriv->ColB DetA Detection: ELSD / CAD / MS ColA->DetA DetB Detection: UV (254 nm) ColB->DetB Result Enantiomeric Excess (ee) Calculation DetA->Result DetB->Result

Caption: Workflow comparison of Direct vs. Indirect chiral HPLC methods for 3-aminopentan-2-ol.

Method A: Direct Analysis via Crown Ether CSP

The Causality of the Method

Crown ether-based chiral stationary phases (e.g., CHIRALPAK CR(+)) are explicitly designed to resolve primary amino acids and amino alcohols. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the crown ether cavity (host) and a protonated primary amine (guest).

Because the analyte is already supplied as a hydrochloride salt, it is perfectly primed for this method. The mobile phase must remain highly acidic (pH < 2.0) to suppress the deprotonation of the amine; otherwise, the inclusion complex will fail to form, resulting in co-elution. Since there is no UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare an aqueous solution of 10 mM perchloric acid ( HClO4​ ). Self-Validation Check: Verify the pH is ~1.5. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve 2.0 mg of (2S,3S)-3-aminopentan-2-ol HCl in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIRALPAK CR(+) (4.6 mm × 150 mm, 5 µm).

    • Temperature: 15°C. Note: Inclusion complexation is an exothermic process; lower temperatures significantly enhance chiral resolution (Rs).

    • Flow Rate: 0.8 mL/min.

    • Detection: ELSD (Evaporation Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM).

  • Injection: Inject 10 µL of the sample.

Method B: Indirect Analysis via Pre-Column Derivatization

The Causality of the Method

For laboratories lacking ELSD or CAD, pre-column derivatization is required to introduce a chromophore. Reacting the primary amine with 3,5-Dinitrobenzoyl chloride (DNBC) converts the aliphatic amine into a bulky, UV-active amide [4].

Crucially, this derivatization does more than just enable UV detection at 254 nm. The electron-deficient 3,5-dinitrophenyl ring acts as a strong π -acid. When analyzed on a polysaccharide-based CSP (like CHIRALCEL OD-H, which contains π -basic phenylcarbamate groups), the π−π interactions dramatically amplify the chiral recognition, leading to baseline separation of the enantiomers [5]. Because the starting material is an HCl salt, a non-nucleophilic base (e.g., Triethylamine) must be added to liberate the free amine for the nucleophilic acyl substitution to occur.

Step-by-Step Protocol
  • Derivatization Reaction:

    • Dissolve 5.0 mg of (2S,3S)-3-aminopentan-2-ol HCl in 1 mL of anhydrous acetonitrile.

    • Add 3.0 equivalents of Triethylamine (TEA) to neutralize the HCl salt and act as an acid scavenger.

    • Add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride (DNBC).

    • Vortex and incubate at room temperature for 30 minutes.

  • Quenching and Extraction (Self-Validating Step):

    • Add 1 mL of water to quench unreacted DNBC (converting it to 3,5-dinitrobenzoic acid).

    • Extract with 2 mL of ethyl acetate. The organic layer contains the derivatized analyte. Evaporate the organic layer under nitrogen and reconstitute in 1 mL of the mobile phase. Check completion via achiral TLC (n-hexane/EtOAc).

  • Chromatographic Conditions:

    • Column: CHIRALCEL OD-H (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (85:15, v/v).

    • Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection: Inject 5 µL of the reconstituted sample.

Performance Comparison and Data Presentation

The following table summarizes the experimental performance of both methods based on standard validation parameters for chiral purity analysis.

ParameterMethod A: Direct (Crown Ether + ELSD)Method B: Indirect (Derivatization + UV)
Analyte Form Underivatized (Protonated Amine)3,5-Dinitrobenzoyl Amide Derivative
Detection Mode ELSD / CADUV (254 nm)
Resolution ( Rs​ ) 1.8 (Baseline separated)3.5 (Highly resolved)
Analysis Time ~12 minutes~25 minutes
LOD / LOQ 5.0 µg/mL / 15.0 µg/mL0.1 µg/mL / 0.3 µg/mL
Sample Prep Time < 5 minutes~45 minutes
Primary Advantage Rapid, no chemical alterationExtremely high sensitivity, uses standard UV
Primary Limitation Requires specialized ELSD/CAD detectorsLabor-intensive sample preparation
Enantiomeric Excess (ee) Calculation

Once the peaks are integrated, the enantiomeric excess is calculated using the area under the curve (AUC) for the major (2S,3S) and minor (2R,3R) enantiomers.

ee(%)=AUC(2S,3S)​+AUC(2R,3R)​AUC(2S,3S)​−AUC(2R,3R)​​×100

Example Data Output (Method B):

Enantiomer Retention Time (min) Peak Area (mAU*s) Area % Calculated ee (%)
(2R,3R) - Minor 14.2 125 1.0% -

| (2S,3S) - Major | 18.7 | 12,375 | 99.0% | 98.0% |

Conclusion and Recommendations

For high-throughput environments where rapid turnaround is necessary (e.g., process chemistry monitoring), Method A (Direct Analysis) is superior, provided the laboratory is equipped with ELSD or CAD instrumentation. The ability to inject the hydrochloride salt directly into an acidic mobile phase preserves the integrity of the sample and eliminates derivatization artifacts.

Conversely, for final API release testing or environments requiring ultra-trace quantification of the minor enantiomer (high sensitivity), Method B (Indirect Analysis) remains the gold standard. The introduction of the dinitrobenzoyl group not only allows for universal UV detection but also maximizes the stereocognitive π−π interactions on polysaccharide columns, yielding unmatched chromatographic resolution.

References

  • WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors Google P
  • High-Performance Liquid Chromatography (HPLC)
  • Chiral HPLC Separ
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol Benchchem
  • (2r,3s)-3-Aminopentan-2-ol | 482615-48-5 Benchchem
Comparative

Comparative Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Alkylation

As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric catalysis requires looking beyond superficial metrics like isolated yield and enantiomeric excess (ee). True process optimization dema...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric catalysis requires looking beyond superficial metrics like isolated yield and enantiomeric excess (ee). True process optimization demands a rigorous understanding of the thermodynamic and kinetic landscape governing the catalytic cycle.

Chiral β -amino alcohols are privileged scaffolds in asymmetric synthesis, serving as the benchmark for the enantioselective addition of dialkylzinc reagents to aldehydes. This guide provides an objective, data-driven comparison of three distinct classes of chiral amino alcohols: (-)-DAIB , N-Methylephedrine (NME) , and Diphenyl-N-methyl-prolinol (DPMP) . We will analyze the causality behind their stereochemical performance, their unique non-linear effects (NLE), and provide a self-validating experimental protocol for deployment in your workflows.

Mechanistic Foundations: The Bimetallic Transition State

The efficacy of chiral amino alcohols does not arise from simple steric hindrance; it is a consequence of their ability to form rigid, structurally defined bimetallic transition states[1].

Upon reaction with a dialkylzinc reagent, the amino alcohol deprotonates, evolving ethane gas and forming a monomeric zinc alkoxide complex. This complex acts as a Lewis acid-base bifunctional catalyst. The zinc center acts as a Lewis acid to coordinate the incoming aldehyde, while the alkoxide oxygen acts as a Lewis base to coordinate a second equivalent of dialkylzinc. The structural rigidity of the chiral ligand dictates the facial selectivity (Re or Si attack) during the alkyl transfer, which is the enantiodetermining step[1].

CatalyticCycle L Chiral Amino Alcohol Ligand (L*) M1 Monomeric Alkylzinc Complex (L*-ZnR) L->M1 + ZnR2 (Ethane Evolution) D Homochiral Dimer (Inactive Reservoir) M1->D Dimerization B Bimetallic Transition State (Aldehyde + ZnR2) M1->B + Aldehyde + ZnR2 P Zinc Alkoxide Product B->P Alkyl Transfer (Stereo-determining) P->M1 Catalyst Regeneration F Chiral Secondary Alcohol (Final Product) P->F Aqueous Quench

Catalytic cycle of dialkylzinc addition highlighting the bimetallic transition state.

Comparative Efficacy Analysis

(-)-DAIB: The Benchmark of Asymmetric Amplification

Developed by Ryoji Noyori, (-)-DAIB (3-exo-(dimethylamino)isoborneol) remains the gold standard for dialkylzinc additions.

  • Causality of Performance : DAIB features a highly rigid bicyclic bornane skeleton. The strict conformational lock provided by the exo-dimethylamino group forces the bimetallic transition state into a highly ordered geometry, consistently delivering >95% ee[1].

  • Non-Linear Effects (NLE) : DAIB is renowned for its hyperpositive NLE (asymmetric amplification). Even if a partially resolved DAIB ligand (e.g., 15% ee) is utilized, the product ee can still reach 95%. This occurs because the minor enantiomer is thermodynamically trapped in a highly stable, catalytically inactive heterochiral dimer (S,R). Meanwhile, the homochiral dimers (S,S and R,R) readily dissociate into the highly active monomeric species, effectively filtering out the chiral noise[2],[3].

NLE_Mechanism cluster_0 Active Monomer Pool S_mon (S)-Monomer SS_dimer (S,S)-Homochiral Dimer (Labile / Active) S_mon->SS_dimer K_homo SR_dimer (S,R)-Heterochiral Dimer (Stable / Inactive Sink) S_mon->SR_dimer K_hetero >> K_homo R_mon (R)-Monomer RR_dimer (R,R)-Homochiral Dimer (Labile / Active) R_mon->RR_dimer K_homo R_mon->SR_dimer

Mechanism of asymmetric amplification via heterochiral dimer thermodynamic trapping.

N-Methylephedrine (NME): Enantiodivergent Dynamics

NME is an acyclic, highly flexible ligand derived from the natural ephedra alkaloid pool.

  • Causality of Performance : While it provides excellent chemical yields (>90%), its inherent flexibility results in a looser transition state, yielding moderate enantioselectivity (~80% ee) compared to rigid cyclic systems.

  • Non-Linear Effects (NLE) : NME exhibits a rare and highly valuable enantiodivergent non-linear effect. Unlike DAIB, both the monomeric NME-zinc complex and its homochiral dimer are catalytically active. Crucially, they promote alkyl transfer to opposite faces of the aldehyde. By altering the catalyst loading, chemists can shift the equilibrium between the monomer and dimer, allowing them to invert the product's absolute configuration without changing the ligand's chirality[4].

Diphenyl-N-methyl-prolinol (DPMP): Rigid Scaffolds and Autoinduction

DPMP utilizes a pyrrolidine core flanked by a massive diphenylhydroxymethyl group.

  • Causality of Performance : The extreme steric shielding provided by the gem-diphenyl groups effectively blocks one face of the coordinated aldehyde. This spatial restriction routinely yields >93% ee[5].

  • Non-Linear Effects (NLE) : DPMP exhibits a strong positive NLE. However, the proline-derived family is highly sensitive to minor structural changes. While DPMP behaves predictably, its non-methylated analogue, Diphenylprolinol (DPP), demonstrates complex systems-level behavior, including asymmetric autoinduction and the formation of higher-order trimeric active species during the catalytic cycle[5].

Quantitative Efficacy Comparison

The following table summarizes the performance of these ligands in the benchmark reaction: Addition of Diethylzinc to Benzaldehyde (0 °C, Toluene) .

LigandStructural ClassTypical Yield (%)Typical ee (%)Dominant NLE TypeActive Catalytic Species
(-)-DAIB Rigid Bicyclic92 - 95%95 - 98%Strong Positive (Amplification)Monomer only
NME Flexible Acyclic90 - 95%75 - 82%EnantiodivergentMonomer & Homochiral Dimer
DPMP Rigid Pyrrolidine90 - 94%93 - 97%Strong PositiveMonomer (Complex Aggregation)

Self-Validating Experimental Protocol: Asymmetric Alkylation

To ensure absolute trustworthiness and reproducibility, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde using (-)-DAIB is designed as a self-validating system . It includes built-in checkpoints to verify the integrity of the reaction at every phase.

Materials Required
  • Benzaldehyde (purified via distillation prior to use)

  • Diethylzinc ( Et2​Zn , 1.0 M solution in hexanes)

  • (-)-DAIB (8 mol% relative to aldehyde)

  • Anhydrous Toluene

Step-by-Step Methodology
  • Reagent Validation (Titration) : Prior to the reaction, titrate the Et2​Zn solution using iodine in a solution of LiCl/THF. Causality: Organozinc reagents degrade upon exposure to trace moisture. Validating the molarity ensures the precise 1:2 (Aldehyde: Et2​Zn ) stoichiometry required for the bimetallic transition state.

  • Catalyst Activation : Under an argon atmosphere, dissolve (-)-DAIB (0.08 mmol) in 2.0 mL of anhydrous toluene in a Schlenk flask. Slowly add 0.08 mmol of Et2​Zn .

    • Validation Checkpoint: Observe the solution for the evolution of ethane gas. This visual cue confirms the deprotonation of the amino alcohol and the successful formation of the active monomeric zinc alkoxide. Stir for 15 minutes.

  • Bimetallic Assembly : Add the remaining Et2​Zn (2.0 mmol) to the flask and cool the system to 0 °C using an ice bath. Causality: Lower temperatures suppress uncatalyzed background racemic pathways.

  • Substrate Addition : Add benzaldehyde (1.0 mmol) dropwise over 5 minutes. Stir the reaction at 0 °C for 6 hours.

    • Validation Checkpoint: At the 4-hour mark, extract a 10 μL aliquot, quench with 1M HCl, and analyze via TLC (Hexane:EtOAc 9:1). The complete disappearance of the UV-active benzaldehyde spot validates full conversion.

  • Quenching & Workup : Quench the reaction carefully by adding 5.0 mL of 1M HCl dropwise at 0 °C to hydrolyze the zinc alkoxide product. Extract the aqueous layer with diethyl ether ( 3×10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Stereochemical Validation : Purify the crude 1-phenyl-1-propanol via flash chromatography. Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, 254 nm). Causality: The integration of the major (S) and minor (R) peaks definitively validates the structural integrity of the chiral pocket formed during the bimetallic transition state.

References

  • Rationalization of Enantioselectivities in Dialkylzinc Additions to Benzaldehyde Catalyzed by Fenchone Derivatives. American Chemical Society. 1

  • Analysis of the mechanism of asymmetric amplification by chiral auxili trans-1,2-diaminocyclohexane bistriflamide. ResearchGate. 2

  • Catalyst or Catalyst System? Nonlinear Behaviour and the Limits of Mechanistic Understanding in Proline-Based Asymmetric Catalysis. ChemRxiv. 5

  • Hyperpositive non-linear effects: enantiodivergence and modelling. National Institutes of Health (NIH). 4

  • Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. American Chemical Society. 3

Sources

Validation

Comparative Performance Guide: (2S,3S)-3-Aminopentan-2-ol Hydrochloride in Advanced Organic Synthesis

Executive Summary & Chemical Profile (2S,3S)-3-Aminopentan-2-ol hydrochloride is a highly specialized chiral amino alcohol that serves as a foundational building block and ligand precursor in modern asymmetric synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(2S,3S)-3-Aminopentan-2-ol hydrochloride is a highly specialized chiral amino alcohol that serves as a foundational building block and ligand precursor in modern asymmetric synthesis. It is prominently featured in the development of complex active pharmaceutical ingredients (APIs), including MDM2-p53 inhibitors (such as AM-8553) and the antifungal agent posaconazole .

Why the Hydrochloride Salt? From a practical laboratory standpoint, the free base of (2S,3S)-3-aminopentan-2-ol is hygroscopic and susceptible to oxidative degradation. Utilizing the hydrochloride (HCl) salt provides a bench-stable, crystalline solid that ensures precise stoichiometric control. However, the presence of the HCl moiety and the dense steric bulk of the adjacent chiral centers (C2 and C3) dictate that specific activation strategies must be employed depending on the reaction type .

Reaction Type 1: Nucleophilic Lactone Opening (Amidation)

Context & Mechanistic Causality

In the synthesis of the MDM2-p53 inhibitor AM-8553, a critical step involves the ring-opening of a highly functionalized lactone to form an amide . When comparing unhindered primary amino alcohols to (2S,3S)-3-aminopentan-2-ol, a stark contrast in reactivity emerges. The adjacent ethyl and methyl groups at the C2 and C3 stereocenters create significant steric hindrance. While primary amines can attack the lactone carbonyl via simple thermal kinetics, the hindered (2S,3S)-3-aminopentan-2-ol requires strong base pre-activation to deprotonate the amine/hydroxyl, drastically increasing its nucleophilicity to overcome the steric activation energy barrier .

Quantitative Performance Comparison
Amino Alcohol ReagentSteric HindranceActivation MethodReaction TempTimeConversion / Yield
2-Amino-1-butanol Low (Primary)Thermal (None)90 °C24 h>90%
(2S,3S)-3-Aminopentan-2-ol (Freebase)High (Secondary)Thermal (None)100 °C5 days<50%
(2S,3S)-3-Aminopentan-2-ol HCl High (Secondary)Strong Base (NaH)0 °C to RT2 h78% (Optimized)

Data synthesized from AM-8553 development protocols .

Experimental Protocol: NaH-Mediated Lactone Opening

This protocol is a self-validating system designed to prevent seco-acid byproduct formation by rigorously excluding water.

  • Preparation : Suspend (2S,3S)-3-aminopentan-2-ol hydrochloride (1.0 eq) in anhydrous THF under a strict argon atmosphere.

  • Activation : Cool the suspension to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq).

    • Self-Validation Checkpoint: Observe the evolution of H₂ gas. The complete cessation of bubbling confirms total deprotonation and the successful generation of the active nucleophile .

  • Coupling : Introduce the lactone substrate (1.0 eq) dropwise. Extreme care must be taken to maintain anhydrous conditions, as adventitious water will rapidly hydrolyze the lactone into an undesired seco-acid .

  • Completion : Warm to room temperature and stir for 2 hours until LCMS indicates complete consumption of the lactone. Quench carefully with saturated aqueous NH₄Cl.

StericInfluence Lactone Lactone Precursor Unhindered 2-Amino-1-butanol (Primary Amine) Lactone->Unhindered Reactant A Hindered (2S,3S)-3-Aminopentan-2-ol (Secondary Chiral Centers) Lactone->Hindered Reactant B Path1 Simple Heating (High Yield) Unhindered->Path1 Thermal Path2 NaH Activation (Required for Yield) Hindered->Path2 Base-Mediated

Logical relationship of steric bulk dictating lactone opening activation pathways.

Reaction Type 2: Reductive Amination

Context & Mechanistic Causality

Functionalizing the primary amine while preserving the delicate secondary alcohol stereocenter is a frequent requirement in medicinal chemistry . Performing reductive amination directly on the HCl salt bypasses the need to isolate the unstable free base. Using an in situ mild base (NaHCO₃) provides a buffered environment. This is mechanistically critical: imine formation requires slightly acidic to neutral conditions. If the environment is too basic, the carbonyl remains unreactive; if too acidic, the amine is fully protonated and non-nucleophilic.

Experimental Protocol: In Situ Freebasing and Reductive Amination
  • Solubilization : Dissolve (2S,3S)-3-aminopentan-2-ol hydrochloride (1.00 g, 7.2 mmol) in Dichloromethane (DCM, 20 mL) at room temperature [[1]]().

  • In Situ Freebasing : Add an equimolar aqueous solution of Sodium Bicarbonate (604 mg, 7.2 mmol dissolved in 3.0 mL of water) dropwise .

  • Phase Separation & Drying : Stir the biphasic mixture for 1 hour. Evaporate the solvent entirely under reduced pressure.

    • Self-Validation Checkpoint: The resulting completely dry residue confirms the removal of water, which is essential to drive the subsequent condensation equilibrium forward toward the imine .

  • Reduction : To the dry residue, add the target aldehyde (e.g., benzaldehyde, 8.6 mmol) and Sodium Cyanoborohydride (NaBH₃CN, 10.7 mmol) in a suitable dry solvent. Stir until complete conversion is achieved.

ReductiveAmination Step1 1. Weigh (2S,3S)-3-Aminopentan-2-ol HCl Step2 2. Suspend in DCM (20 mL) Step1->Step2 Step3 3. Add Aqueous NaHCO3 (In Situ Freebasing) Step2->Step3 Step4 4. Evaporate Solvent (Self-Validation: Dry Residue) Step3->Step4 Step5 5. Add Benzaldehyde & NaBH3CN Step4->Step5 Step6 6. Stir & Monitor Imine Reduction Step5->Step6

Step-by-step workflow for the in situ freebasing and reductive amination protocol.

Reaction Type 3: Asymmetric Synthesis & Catalysis Precursor

Context & Mechanistic Causality

Beyond acting as a reactant, (2S,3S)-3-aminopentan-2-ol is a highly valued target and ligand precursor in asymmetric catalysis. It is frequently synthesized via the rhodium-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones . The performance of this hydrogenation is heavily dependent on the chiral ligand environment of the Rh-catalyst, which dictates the facial selectivity of hydride delivery.

Quantitative Performance Comparison
Target Chiral MoleculePrecursorCatalyst SystemEnantiomeric Excess (ee)Yield
(2S,3S)-3-Aminopentan-2-ol α-Dehydroamino KetoneRh-Catalyst + H₂>99%>90%
Posaconazole Intermediate α-Dehydroamino KetoneRh-Catalyst + H₂>98%88%

Data demonstrating the efficiency of Rh-catalyzed asymmetric synthesis .

References

  • Gao, W., Wang, Q., Xie, Y., Lv, H., & Zhang, X. (2016). Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-Amino Ketones. Chemistry - An Asian Journal, 11(2), 231-233. URL:[Link]

  • Lucas, B. S., Fisher, B., McGee, L. R., Olson, S. H., Medina, J. C., & Cheung, E. (2012). An Expeditious Synthesis of the MDM2-p53 Inhibitor AM-8553. Journal of the American Chemical Society, 134(30), 12855–12860. URL:[Link]

  • Christopher, M. P., et al. (2014). Substituted imidazopyridines as HDM2 inhibitors.United States Patent 8,846,657 B2. United States Patent and Trademark Office.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S,3S)-3-aminopentan-2-ol hydrochloride

Advanced Operational Guide: Handling and PPE Protocols for (2S,3S)-3-Aminopentan-2-ol Hydrochloride As a Senior Application Scientist, I frequently encounter challenges in scaling up syntheses or performing assays involv...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling and PPE Protocols for (2S,3S)-3-Aminopentan-2-ol Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in scaling up syntheses or performing assays involving chiral amino alcohols. (2S,3S)-3-Aminopentan-2-ol hydrochloride is a highly specific building block utilized in advanced drug development. However, its physical state as a hydrochloride salt introduces specific operational nuances—namely hygroscopicity, static charge generation, and localized acidity upon moisture contact.

This guide provides a self-validating system of protocols to ensure operational safety, scientific integrity, and regulatory compliance.

Chemical Profile & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the chemical's hazards. The compound presents with GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1].

  • Causality of Irritation (H315, H319): As a hydrochloride salt, exposure to ambient moisture—or physiological moisture on human skin and mucous membranes—results in localized dissociation. The resulting acidic micro-environment is what causes acute skin and eye irritation[2].

  • Causality of Respiratory Hazard (H335): Fine powders of organic salts often hold a triboelectric (static) charge. This increases the risk of aerosolization during transfer, necessitating strict respiratory protection or localized exhaust ventilation[1].

Table 1: Quantitative Data & Operational Impact

ParameterValueOperational Impact / Causality
CAS Number 1352149-50-8Essential for precise SDS retrieval and inventory tracking[3].
Molecular Weight 139.62 g/mol Dictates stoichiometric precision during analytical weighing[3].
Purity ≥95.00% - 98%High purity requires strict contamination control[3],[1].
Storage Temp 2-8°C (Sealed)Requires thermal equilibration before opening to prevent condensation[1].
Hazard Codes H302, H315, H319, H335Mandates strict barrier PPE and localized exhaust ventilation[1].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere administrative checklist; it is a layered defense system designed specifically around the chemical's physiochemical properties.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile offers superior barrier resistance to accidental aqueous dissolution of the salt compared to latex. If handling bulk quantities (>50g), double-gloving is mandatory. Sweat inside a glove can dissolve permeating dust, causing severe localized skin irritation (H315)[1].

  • Eye Protection: Indirect-vented chemical safety goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Given the H319 (Serious eye irritation) classification[2], indirect venting prevents aerosolized, acidic particles from bypassing the lenses.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging through spilled powder. Cotton does not generate the static electricity that synthetic blends do, actively reducing the risk of powder adherence to the operator.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable or a spill occurs outside one, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate the H335 hazard[1].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains chemically stable and the operator remains safe.

Step-by-Step Methodology: Safe Weighing and Dissolution

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage[1] and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate moisture condensation on the hygroscopic salt, which ruins stoichiometry and accelerates chemical degradation.

  • Environmental Control: Conduct all operations inside a chemical fume hood. Verify the face velocity is between to ensure adequate capture of aerosolized particulates.

  • Static Mitigation: Use a static eliminator (ionizing gun) on the weigh boat and the spatulas.

    • Causality: Amine hydrochlorides frequently exhibit triboelectric charging. Eliminating static prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

  • Material Transfer: Use a stainless steel or PTFE-coated spatula to transfer the solid. Weigh the required mass into an anti-static weigh boat.

  • Controlled Dissolution: Transfer the solid into the reaction vessel before adding the solvent. Slowly add the solvent (e.g., water, methanol, or buffer) while stirring.

    • Causality: Adding solid to a solvent can cause splashing. Adding solvent to the solid ensures controlled dissolution and safely dissipates any mild heat of solution.

Mandatory Visualization: Handling Workflow

Below is the logical relationship and workflow for handling (2S,3S)-3-aminopentan-2-ol hydrochloride, mapping the critical control points from pre-operation to disposal.

G Start Pre-Operation: Thermal Equilibration (30 min) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Environmental Control: Fume Hood (80-120 fpm) PPE->Hood Static Static Mitigation: Ionize Weigh Boat & Spatula Hood->Static Transfer Material Transfer: Weighing & Vessel Loading Static->Transfer Dissolve Dissolution: Controlled Solvent Addition Transfer->Dissolve Waste Post-Operation: Segregate Aqueous/Organic Waste Dissolve->Waste

Caption: Operational workflow for safe handling, static mitigation, and dissolution of amine hydrochlorides.

Spill Response & Waste Disposal Plan

A self-validating safety system must account for operational deviations, such as accidental spills.

  • Dry Spills (<5g): Do NOT sweep dry.

    • Causality: Sweeping generates airborne dust, exacerbating the H335 respiratory hazard[1]. Instead, cover the spill with a damp paper towel (using water or a mild alkaline buffer like sodium bicarbonate solution to neutralize the acidic hydrochloride). Carefully wipe up the material and place it in a solid hazardous waste container.

  • Liquid Spills (Dissolved Compound): Absorb with inert materials (e.g., vermiculite or universal absorbent pads). Do not use combustible materials like sawdust.

  • Waste Disposal: Dispose of as hazardous chemical waste. Aqueous solutions of (2S,3S)-3-aminopentan-2-ol hydrochloride will be mildly acidic. Adjust the pH to 6-8 before transferring to a centralized aqueous waste carboy, and strictly follow your institution's EHS guidelines for halogenated vs. non-halogenated segregation (Note: the compound contains a chloride ion).

References

  • Title: OSHA Technical Manual (OTM) - Section III: Chapter 3 (Ventilation Investigation) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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